In-Depth Technical Guide: Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS 1366068-12-3) in Drug Discovery and Peptidomimetics
Executive Summary & Chemical Identity Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS 1366068-12-3) is a highly specialized, conformationally constrained β -amino acid building block[1]. It features an α,α -disu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS 1366068-12-3) is a highly specialized, conformationally constrained
β
-amino acid building block[1]. It features an
α,α
-disubstituted cyclobutane ring carrying an aminomethyl group and a tert-butyl ester-protected carboxylic acid[2]. This unique architectural constraint restricts the conformational space of the peptide backbone, locking it into specific secondary structures (such as
β
-turns or helical folds). As a result, incorporating this moiety into small molecule active pharmaceutical ingredients (APIs) or peptidomimetics dramatically enhances metabolic stability against proteolysis and improves target binding affinity through pre-organization.
Structural Rationale: The Power of Cyclobutane-Constrained Beta-Amino Acids
The strategic insertion of cyclobutane-based amino acids into a drug scaffold relies on three mechanistic pillars:
Conformational Pre-organization: The sp³-hybridized cyclobutane ring restricts the dihedral angles (
ϕ
and
ψ
) of the adjacent peptide bonds. This pre-organization reduces the entropic penalty upon binding to a target receptor, often yielding a higher binding affinity.
Metabolic Stability: Natural proteases have evolved to recognize canonical, flexible
α
-amino acids. The introduction of a
β
-amino acid, especially one with a bulky cycloalkane substitution at the
α
-carbon, creates severe steric hindrance. This prevents enzymatic degradation by both exopeptidases and endopeptidases, significantly extending the plasma half-life of the resulting therapeutic.
Orthogonal Protection: The tert-butyl ester allows the free primary amine to be selectively coupled to an activated acid (e.g., an Fmoc-protected amino acid) without the risk of self-polymerization[2]. Once the desired chain is built, the tert-butyl group is cleanly cleaved via acidolysis (e.g., using Trifluoroacetic acid), leaving base-labile protecting groups (like Fmoc) entirely intact.
Physicochemical Properties & Data
Understanding the quantitative parameters of this building block is critical for calculating reaction stoichiometry and predicting the lipophilicity of the resulting intermediates.
The primary utility of CAS 1366068-12-3 lies in its readiness for standard solid-phase peptide synthesis (SPPS) or solution-phase coupling. The primary amine of the aminomethyl group acts as a potent nucleophile. However, the sterically demanding cyclobutane ring and the bulky tert-butyl ester require highly efficient coupling reagents to overcome local steric bulk.
Workflow for incorporating CAS 1366068-12-3 into a peptide chain via orthogonal protection.
To ensure a self-validating system with high yield and purity, the following solution-phase methodology is recommended for coupling this constrained amine to an Fmoc-protected amino acid.
Step 1: Carboxylic Acid Activation
Procedure: Dissolve the Fmoc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 5 minutes at room temperature.
Causality: HATU generates a highly reactive HOAt ester. The bulky nature of the cyclobutane ring requires this highly reactive intermediate to drive the acylation forward. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester formation.
Step 2: Nucleophilic Coupling
Procedure: Add Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (1.2 eq) to the activated mixture. Stir at room temperature for 2 hours.
Causality: The slight excess of the amine (1.2 eq) ensures complete consumption of the typically more expensive Fmoc-AA-OH. Because the primary amine is situated on a methyl group rather than directly on the cyclobutane ring, it retains sufficient nucleophilicity to attack the active ester efficiently.
Step 3: Self-Validating Workup
Procedure: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Causality: This step is self-validating. The 1M HCl wash selectively protonates and removes any unreacted aliphatic amine and DIPEA into the aqueous layer. The NaHCO₃ wash neutralizes and removes unreacted starting acid and acidic HOAt byproducts, leaving only the neutral, protected dipeptide in the organic phase.
Procedure: Dissolve the purified intermediate in a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O. Stir for 2 hours at room temperature. Evaporate the TFA and precipitate the product in cold diethyl ether.
Causality: The highly acidic TFA cleaves the tert-butyl ester via an E1/Sₙ1 mechanism, generating a highly reactive tert-butyl cation. TIPS and water are mandatory here; they act as carbocation scavengers to prevent the tert-butyl cation from irreversibly alkylating the peptide backbone or electron-rich side chains. The Fmoc group is completely stable to these acidic conditions, ensuring perfect orthogonal deprotection.
Applications in Drug Development
Beyond standard peptide synthesis, the parent scaffold of this molecule—1-(aminomethyl)cyclobutane-1-carboxylic acid (as detailed in the )—is a highly valuable pharmacophore in modern drug discovery[3].
Targeting Tumor Metabolism via Creatine Transport Inhibition
Recent oncological research has identified the creatine transporter (SLC6A8) as a critical vulnerability in metastatic cancers (such as colorectal cancer)[4]. During metastasis, disseminated cancer cells often encounter severe hepatic hypoxia. To survive, they upregulate creatine kinase and rely heavily on the phosphocreatine system as an intracellular ATP buffer[4][5].
Derivatives synthesized from the cyclobutane scaffold act as potent inhibitors of SLC6A8 (detailed in)[5]. By blocking the cellular uptake of creatine, these drugs starve the tumor cells of their critical energetic reserves, significantly reducing survival and metastatic progression[4][5]. CAS 1366068-12-3 serves as the ideal lipophilic precursor to build these complex, targeted antineoplastic agents.
Mechanism of action for cyclobutane-based creatine transport inhibitors in tumor metabolism.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 66545690, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride." PubChem,[Link]
Loo, J. M., et al. "Inhibitors of creatine transport and uses thereof.
In-Depth NMR Characterization of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate: A Technical Guide for Drug Development
Executive Summary In the landscape of modern peptidomimetic drug design, conformationally constrained unnatural amino acids are critical for enhancing metabolic stability and target affinity. Tert-butyl 1-(aminomethyl)cy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern peptidomimetic drug design, conformationally constrained unnatural amino acids are critical for enhancing metabolic stability and target affinity. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS 1366068-12-3) serves as a vital building block in this domain[1]. The cyclobutane core restricts the spatial orientation of the pharmacophore, while the tert-butyl ester acts as a robust protecting group, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).
For researchers and drug development professionals, the precise structural verification of this intermediate is non-negotiable. This whitepaper provides a comprehensive, causality-driven guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule, establishing a self-validating analytical framework for its characterization.
Structural Dynamics and Chemical Shift Causality
Understanding the NMR spectra of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate requires analyzing the interplay between its structural moieties:
The Cyclobutane Core: The four-membered ring introduces substantial angle strain (~26 kcal/mol). This strain alters the hybridization of the ring carbons, increasing the s-character of the exocyclic bonds and the p-character of the endocyclic bonds. This directly influences the
J
-coupling constants and chemical shifts of the ring protons.
The Quaternary C1 Center: Position 1 is a highly congested sp
3
hybridized carbon attached to an electron-withdrawing ester group (-COOtBu) and an aminomethyl group (-CH
2
NH
2
). The combined inductive effects significantly deshield this quaternary center and its adjacent protons.
The tert-Butyl Ester: The bulky tert-butyl group provides steric shielding but also introduces a massive, highly equivalent proton environment that dominates the aliphatic region of the
1
H NMR spectrum[2]. The esterification of the carboxylic acid enhances solubility in organic NMR solvents like CDCl
3
, overcoming the zwitterionic insolubility typical of free amino acids[3].
Caption: Causality of structural substituents on the chemical shift of the quaternary C1 center.
Quantitative Data:
1
H and
13
C NMR Assignments
The following tables synthesize the expected NMR chemical shifts based on the structural heuristics of the molecule and analogous cyclobutane/ester derivatives[2],[3].
Table 1:
1
H NMR Spectroscopy Data (400 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Mechanistic Causality
1.46
Singlet (s)
9H
-C(CH
3 )
3
Nine chemically equivalent protons of the tert-butyl group. Highly shielded aliphatic environment.
1.80 - 2.00
Multiplet (m)
2H
Cyclobutane C3-H
2
Resides at the
γ
-position relative to the C1 substituents; most shielded protons on the ring.
2.20 - 2.40
Multiplet (m)
4H
Cyclobutane C2-H
2
, C4-H
2
Diastereotopic ring protons deshielded by the
β
-proximity to the C1 carboxylate and aminomethyl groups.
2.85
Singlet (s)
2H
-CH
2 -NH
2
Deshielded by the adjacent electronegative nitrogen. Appears as a singlet due to isolation by the quaternary C1 center.
1.20 - 1.60
Broad Singlet (br s)
2H
-NH
2
Exchangeable protons. Peak broadness and exact shift depend on sample concentration and hydrogen bonding.
Table 2:
13
C NMR Spectroscopy Data (100 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
Mechanistic Causality
175.2
Quaternary (C=O)
Ester Carbonyl
Highly deshielded due to the double bond to oxygen and ester resonance delocalization.
80.5
Quaternary (C)
-C (CH
3
)
3
Deshielded by the directly attached ester oxygen atom.
51.5
Quaternary (C)
Cyclobutane C1
Deshielded by the combined inductive pull of the -COOtBu and -CH
2
NH
2
groups.
49.8
Secondary (CH
2
)
-C H
2
-NH
2
Deshielded by the adjacent amine nitrogen.
32.1
Secondary (CH
2
)
Cyclobutane C2, C4
β
-carbons to the electron-withdrawing groups at C1; equivalent due to molecular symmetry.
28.2
Primary (CH
3
)
-C(C H
3
)
3
Three equivalent methyl carbons of the tert-butyl group.
15.6
Secondary (CH
2
)
Cyclobutane C3
γ
-position; the most shielded carbon in the strained ring system.
Experimental Protocol: A Self-Validating Analytical Workflow
To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your analytical pipeline, the NMR acquisition must be treated as a self-validating system. Do not blindly run a
13
C experiment without first gating the sample through a
1
H purity check.
Step-by-Step Methodology
Sample Preparation & Moisture Elimination:
Weigh exactly 20 mg of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate for
1
H NMR (or 50 mg for
13
C NMR). Lyophilize the sample overnight to remove trace water. Causality: Residual water (appearing at ~1.56 ppm in CDCl
3
) can obscure the critical -NH
2
broad singlet and overlap with the tert-butyl peak.
Solvent Selection (CDCl
3
):
Dissolve the sample in 0.6 mL of Chloroform-d (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
3
is chosen because its residual solvent peaks (7.26 ppm for
1
H, 77.16 ppm for
13
C) are far removed from the entirely aliphatic signals of this specific molecule.
Purity Gating (
1
H NMR Acquisition):
Acquire a standard 1D
1
H NMR spectrum (16 scans, 400 MHz). Integrate the tert-butyl singlet (set to 9.00). Self-Validation: If the cyclobutane C2/C4 multiplet does not integrate precisely to 4.00 ± 0.05, the sample contains impurities or structural isomers and must be re-purified via flash chromatography before proceeding.
13
C NMR Acquisition (Extended Relaxation):
Upon passing the purity gate, acquire the
13
C NMR spectrum (1024 scans, 100 MHz). Critical Parameter: Set the relaxation delay (D1) to
≥
3.0 seconds. Causality: The molecule contains three quaternary carbons (C=O, tBu-C, C1). Quaternary carbons lack directly attached protons, meaning they do not benefit from dipole-dipole relaxation or significant Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures these carbons fully relax between pulses, preventing their signals from disappearing into the baseline noise.
Caption: Step-by-step self-validating workflow for NMR sample preparation and acquisition.
References[1] Guidechem. "Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate 1366068-12-3 wiki". Guidechem. URL: https://www.guidechem.com[2] The Royal Society of Chemistry. "Supplementary Information - Synthesis of Quaternary α-Amino Acid Derivatives". RSC. URL: https://www.rsc.org[3] Benchchem. "1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester | 1263378-41-1". Benchchem. URL:https://www.benchchem.com
The Solvation Dynamics of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate: A Technical Guide for Organic Synthesis
Executive Summary The development of conformationally restricted peptidomimetics and spirocyclic drug candidates frequently relies on specialized unnatural amino acid building blocks[1]. Tert-butyl 1-(aminomethyl)cyclobu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of conformationally restricted peptidomimetics and spirocyclic drug candidates frequently relies on specialized unnatural amino acid building blocks[1]. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1366068-12-3)[2] is a highly valued intermediate in medicinal chemistry. Characterized by a rigid cyclobutane core, a bulky lipophilic ester, and a polar primary amine, this molecule presents a unique amphiphilic profile.
Understanding the solubility profile of this compound in various organic solvents is critical for optimizing reaction conditions, designing purification workflows (such as liquid-liquid extractions), and preventing premature precipitation during automated parallel synthesis. This whitepaper provides a comprehensive analysis of its solvation mechanics, empirical solubility data, and validated protocols for thermodynamic solubility determination.
Structural Determinants and Hansen Solubility Parameters (HSP)
To predict and manipulate the solubility of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate, one must analyze the causality behind its molecular interactions. The molecule's solvation behavior is dictated by three distinct structural domains:
The Cyclobutane Ring: This strained alicyclic system restricts the conformational flexibility of the molecule[1]. By reducing the entropic penalty associated with cavity formation in the solvent lattice, the cyclobutane ring enhances the molecule's overall lipophilicity and solubility in non-polar media.
The Tert-Butyl Ester: The tert-butyl group is exceptionally bulky and highly hydrophobic. Crucially, it masks the polarity of the carboxylic acid, preventing hydrogen bond donation from the C-terminus. This steric shielding significantly disrupts crystal lattice packing energy, rendering the free base highly soluble in organic solvents.
The Aminomethyl Group (-CH₂-NH₂): The primary amine introduces a strong dipole and acts as both a hydrogen bond donor and acceptor. With an estimated pKa of ~9.5, the protonation state of this amine acts as a binary switch for the molecule's solubility profile.
Hansen Solubility Parameters (HSP) Framework
The dissolution of this building block can be quantified using Hansen Solubility Parameters[3], which divide the cohesive energy density of the solute and solvent into three intermolecular forces:
δD
(Dispersion Forces): High, driven by the cyclobutane and tert-butyl hydrocarbon volume.
δP
(Polarity): Moderate, localized entirely at the primary amine and ester carbonyl.
δH
(Hydrogen Bonding): Moderate, driven by the -NH₂ group's ability to interact with protic or highly polar aprotic solvents[3].
Because the molecule possesses a balanced HSP profile, it exhibits broad-spectrum solubility across multiple organic solvent classes, provided it remains in its unprotonated (free base) form.
Empirical Solubility Profile in Organic Solvents
The table below summarizes the solubility behavior of the free base form of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate across standard laboratory solvents at 25°C.
Solvent Class
Specific Solvent
Predicted Solubility
Mechanistic Rationale
Polar Protic
Methanol (MeOH), Ethanol (EtOH)
Excellent (>100 mg/mL)
Strong
δH
matching. Alcohols act as H-bond donors to the amine and carbonyl, while solvating the lipophilic tail via dispersion forces.
Polar Aprotic
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Ideal
δD
and
δP
matching. Halogenated solvents effectively solvate the bulky tert-butyl group and the polar amine. Note: Prolonged storage in DCM may lead to trace alkylation of the primary amine.
Polar Aprotic
Ethyl Acetate (EtOAc), THF, DMF
Excellent (>100 mg/mL)
EtOAc and THF are standard extraction and reaction solvents. DMF is optimal for downstream peptide coupling due to its high dielectric constant.
Non-Polar
Hexanes, Heptane, Toluene
Moderate to Good (10 - 50 mg/mL)
The tert-butyl and cyclobutane groups provide sufficient dispersion interactions (
δD
) to overcome the polarity of the amine, allowing favorable dissolution in alkanes.
Aqueous
Water (pH 7.0)
Poor (<1 mg/mL)
The hydrophobic bulk of the ester and ring prevents aqueous solvation of the neutral free base.
Aqueous
Acidic Water (pH < 3.0)
Excellent (>100 mg/mL)
Protonation of the amine yields an ammonium salt, drastically shifting the HSP profile and forcing aqueous solubility.
Methodologies for Solubility Determination and Manipulation
Thermodynamic Shake-Flask Protocol
To rigorously quantify the solubility of this compound in a specific organic solvent for process chemistry, the miniaturized thermodynamic shake-flask method is the gold standard[4]. Unlike kinetic solubility assays which rely on DMSO stock dilution[5], this method guarantees true equilibrium.
Step-by-Step Protocol:
Preparation: Weigh an excess amount of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (e.g., 50 mg) into a 2 mL glass HPLC vial.
Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., EtOAc). Ensure the amount of solid is sufficient to maintain a visible suspension (saturation).
Isothermal Agitation: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached[4].
Phase Separation: Transfer the suspension to a chemical-resistant microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, use a 0.45 µm PTFE syringe filter[5].
Dilution & Quantification: Carefully aliquot 10 µL of the clear supernatant. Dilute appropriately in the mobile phase and quantify the concentration via HPLC-UV against a pre-established calibration curve.
Caption: Thermodynamic Shake-Flask Solubility Workflow for Organic Solvents.
Because the primary amine is basic, the solubility of this building block can be dynamically routed between organic and aqueous phases. This is a critical workflow for purifying the compound from neutral organic byproducts synthesized during [2+2]-cycloadditions or other upstream steps[1].
Extraction Workflow:
Dissolve the crude mixture in an organic solvent (e.g., EtOAc).
Wash with 1M HCl. The target molecule protonates, becoming highly water-soluble, and migrates to the aqueous layer, leaving lipophilic impurities in the organic layer.
Separate the aqueous layer, cool to 0°C, and basify with 1M NaOH to pH > 10.
The molecule reverts to its free base form, crashing out of the aqueous phase.
Extract the pure free base back into fresh EtOAc or DCM.
Caption: pH-Dependent Phase Partitioning and Solvation Pathway.
Downstream Applications in Drug Development
The excellent organic solubility of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate makes it an ideal substrate for automated solid-phase peptide synthesis (SPPS) and solution-phase coupling.
Peptide Coupling: The free base is highly soluble in DMF and NMP, the standard solvents for HATU/DIPEA mediated amide bond formations. The tert-butyl group protects the carboxylic acid during the coupling of the primary amine to a growing peptide chain, and can later be cleaved orthogonally using Trifluoroacetic acid (TFA) in DCM[1].
Spirocycle Synthesis: The restricted cyclobutane geometry is frequently utilized to synthesize spirocyclic scaffolds, which are highly prized in modern drug discovery for their ability to improve the metabolic stability and target specificity of lead compounds[1].
References
Vogt, M., et al. "Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition." ACS Organic & Inorganic Au, 2022. Available at:[Link]
Yamamoto, H. "Consideration of Hansen Solubility Parameters. Part 3." Hansen-Solubility.com, 2017. Available at:[Link]
Baka, E., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2019. Available at:[Link]
crystal structure analysis of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate derivatives
An In-Depth Technical Guide to the Crystal Structure Analysis of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate Derivatives Executive Summary The cyclobutane ring, a motif of growing importance in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate Derivatives
Executive Summary
The cyclobutane ring, a motif of growing importance in medicinal chemistry, offers a unique structural scaffold that can significantly enhance the pharmacological properties of drug candidates.[1][2] Its rigid, puckered conformation allows for precise, three-dimensional positioning of functional groups, which can improve potency, selectivity, and pharmacokinetic profiles.[2][3] This guide provides a comprehensive, in-depth walkthrough of the definitive method for characterizing these molecules at the atomic level: single-crystal X-ray diffraction (SCXRD). We will navigate the entire workflow, from the foundational steps of synthesis and crystal growth to the intricacies of data collection, structure solution, and final interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage detailed structural insights to accelerate their research and development efforts.
Introduction: The Strategic Value of Cyclobutane Scaffolds in Drug Design
The introduction of strained carbocyclic rings into pharmacologically active compounds is a modern strategy to optimize molecular properties.[1] Unlike more flexible aliphatic chains or larger rings, the cyclobutane unit provides a conformationally restricted core.[2] This rigidity is not a limitation but a design feature; it can lock a molecule into its most biologically active conformation, reducing the entropic penalty upon binding to a target protein and potentially leading to enhanced potency.[1]
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate and its derivatives are particularly valuable building blocks. They present a 1,1-disubstituted cyclobutane core, creating a quaternary carbon center that projects an aminomethyl group and a protected carboxylic acid in well-defined vectors. This precise spatial arrangement is crucial for exploring the binding pockets of enzymes and receptors. Understanding the exact three-dimensional structure, including bond lengths, angles, and the specific puckering of the cyclobutane ring, is therefore not merely an academic exercise—it is a critical step in rational drug design. SCXRD is the most powerful tool available for obtaining this unambiguous structural data.[4][5]
Part I: The Foundation - Synthesis and High-Quality Crystal Growth
The success of any crystallographic analysis is predicated on the quality of the starting material. A well-defined synthetic route and a meticulously executed crystallization protocol are non-negotiable prerequisites.
Section 1.1: Synthesis of Precursor Derivatives
The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions. A general, illustrative procedure for a related class of compounds involves the reaction of a primary amine precursor with other reagents under controlled conditions. For example, the synthesis of tert-butyl carbamates can be achieved by reacting tert-butyl carbamate with an aldehyde and a sulfinate in the presence of an acid.[6] The resulting product is then purified, typically through recrystallization or column chromatography, to achieve the high purity (>99%) required for successful crystal growth.[6]
Section 1.2: The Crystallization Bottleneck: From Solution to Single Crystal
SCXRD requires a single, high-quality crystal, free from significant defects, twinning, or internal disorder.[7] The process of growing such a crystal is often the bottleneck in the entire structural analysis workflow. Crystallization from a solution is a thermodynamic process driven by supersaturation. A solution is prepared where the target compound is fully dissolved, and then the conditions are slowly changed to decrease the compound's solubility. As the solution becomes supersaturated, molecules begin to self-assemble into an ordered, repeating lattice, first forming a microscopic nucleus which then grows into a macroscopic crystal.
The choice of crystallization technique is critical and depends on the compound's properties, such as its solubility, stability, and the quantity of material available.
Section 1.3: Protocol - Screening for Crystallization Conditions
A systematic screening of various solvents and techniques is the most effective approach to discovering optimal crystallization conditions.
Step-by-Step Protocol:
Purity Assessment: Ensure the compound is of the highest possible purity using techniques like NMR or LC-MS. Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading quality.
Solubility Screening: Test the solubility of a small amount of the compound (1-2 mg) in a range of common solvents (see Table 1) at both room temperature and elevated temperatures. The ideal solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.
Setup Crystallization Trials: Based on the solubility screen, set up multiple small-scale trials using the methods described below. Use clear, clean glass vials and cover them to prevent contamination while allowing for slow changes.
Patience and Observation: Allow the trials to stand undisturbed for several days to weeks. Observe periodically under a microscope for the formation of small, well-defined crystals with sharp edges and clear faces.
Data Presentation: Common Solvents for Crystallization
Solvent Class
Examples
Properties & Rationale
Protic
Water, Methanol, Ethanol, Isopropanol
Capable of hydrogen bonding; effective for polar molecules.
Aprotic Polar
Acetone, Acetonitrile, DMSO, DMF
High dipole moment without H-bonding; good for dissolving polar compounds.
Aprotic Nonpolar
Hexane, Toluene, Dichloromethane, Diethyl Ether
Low polarity; often used as anti-solvents to reduce solubility.
Causality: This is the simplest method. By dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, the concentration of the solute gradually increases, leading to supersaturation and crystal growth.[8] It is most effective with solvents of moderate volatility.
Method: Dissolve the compound in a solvent to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it in a vibration-free environment.
Vapor Diffusion:
Causality: This technique provides finer control over the rate of supersaturation. A solution of the compound is placed in an environment containing the vapor of an "anti-solvent"—a liquid in which the compound is insoluble but which is miscible with the solvent.[7][8] As the anti-solvent vapor slowly diffuses into the compound's solution, it lowers the overall solubility, inducing crystallization.
Method: Place a small, open vial containing the dissolved compound inside a larger, sealed jar. Add a small amount of the anti-solvent to the bottom of the larger jar. Over time, the anti-solvent will diffuse into the inner vial.
Slow Cooling (Thermal Control):
Causality: This method is ideal for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature drops, the solubility decreases, leading to controlled crystal growth.[7]
Method: Prepare a saturated solution at a high temperature. Place the container in an insulated vessel (e.g., a dewar) to ensure the cooling rate is very slow, often over several days.
Caption: A decision tree to guide the selection of an appropriate crystallization technique.
Part II: The Core Analysis - Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal is obtained, the process of elucidating its structure begins. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.
Section 2.1: Principles of SCXRD
SCXRD operates on the principle of Bragg's Law. When a monochromatic beam of X-rays strikes a crystal, the regularly spaced planes of atoms in the crystal lattice cause the X-rays to diffract in specific, predictable directions.[9] The diffraction pattern is a collection of these diffracted beams, or "reflections," recorded by a detector. By measuring the position and intensity of thousands of these reflections as the crystal is rotated, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, infer the positions of all the atoms.[9][10]
Section 2.2: Protocol - From Crystal to Diffraction Pattern
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope. It is mounted on a thin glass fiber or a loop and affixed to a goniometer head. For air-sensitive samples or to improve data quality, this process is often done under a stream of cold nitrogen gas (cryo-cooling).
Diffractometer Setup: The goniometer head is placed on the diffractometer. The instrument consists of an X-ray source, the goniometer for rotating the crystal, and a detector to record the diffraction images.[9]
Unit Cell Determination: A few initial diffraction images are collected to locate strong reflections. The positions of these reflections are used by the control software to determine the crystal's unit cell parameters (the dimensions of the basic repeating block of the crystal) and its orientation on the goniometer.[11]
Data Collection Strategy: With the unit cell known, the software calculates an efficient strategy to collect a complete dataset.[12] This involves specifying the desired resolution (how much detail is needed), the redundancy (how many times each unique reflection is measured), and the exposure time per image. A full data collection typically involves rotating the crystal through 180° or more, collecting hundreds or thousands of diffraction images.[10]
Section 2.3: Data Processing and Reduction
The raw diffraction images must be processed to extract a list of reflection intensities. This is a computationally intensive process.[13]
Indexing: The software confirms the unit cell parameters using all collected reflections, ensuring a consistent lattice throughout the dataset.[12]
Integration: The intensity of each diffraction spot on every image is measured.[12] The software fits the expected profile of a reflection to the measured data, which allows for more accurate intensity measurements, especially for weak reflections.
Scaling and Merging: Data from all images are scaled to a common reference frame to correct for variations in X-ray beam intensity or crystal decay. Equivalent reflections measured at different crystal orientations are then averaged to produce a final, unique set of reflections. The output is a file (e.g., an HKL file) containing a list of Miller indices (h,k,l) for each reflection and its corresponding intensity and standard uncertainty.
Mandatory Visualization: Data Processing Workflow
Caption: The computational pipeline for processing raw SCXRD images into a usable reflection file.
Part III: The Outcome - Structure Solution, Refinement, and Interpretation
With a processed dataset, the final stage is to solve and refine the crystal structure.
Section 3.1: Unveiling the Structure: Solution and Refinement
The central challenge in crystallography is the "phase problem." While the intensities of the reflections are measured, their phase information is lost. Structure solution programs use statistical methods, known as "Direct Methods" for small molecules, to estimate these initial phases. This provides a rough, initial electron density map.
This initial model is then improved through an iterative process of refinement. A model of the molecule is placed into the unit cell, and the diffraction pattern is calculated from this model. This calculated pattern is compared to the experimental data. The atomic positions and other parameters (like atomic displacement parameters, which describe thermal vibration) are adjusted using a least-squares algorithm to minimize the difference between the calculated and observed data.[9][14] This process is repeated until the model no longer improves. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
Data Presentation: Common Crystallographic Software
Software
Primary Function(s)
Typical Use Case
SHELX Suite (SHELXS/SHELXL)
Structure solution and refinement
The "workhorse" for small molecule crystallography; command-line based but powerful.[9][14]
Olex2
Integrated platform (GUI)
Provides a user-friendly interface for driving SHELX and other programs, and for model visualization.[9][14]
PHENIX
Comprehensive suite
Widely used, especially in macromolecular crystallography, but also very capable for small molecules.[15]
Jana2006
Structure refinement
Particularly strong for handling complex structures, including modulated or disordered systems.[14]
Section 3.2: Interpreting the Crystal Structure
The final output is a detailed 3D model of the molecule within the crystal lattice. For tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate derivatives, the key structural features to analyze are:
Bond Lengths and Angles: These should be compared to expected values to confirm the chemical identity and identify any unusual strain or electronic effects.
Torsion Angles: These define the conformation of the molecule, including the orientation of the tert-butyl and aminomethyl groups relative to the ring.
Cyclobutane Ring Puckering: The cyclobutane ring is not flat; it adopts a puckered conformation.[2] Quantifying the degree of this pucker is crucial as it determines the precise 3D orientation of the substituents.
Intermolecular Interactions: The crystal is held together by non-covalent interactions like hydrogen bonds (e.g., from the N-H of the amino group to an oxygen of a neighboring carboxylate) and van der Waals forces. Analyzing this "crystal packing" can provide insights into which functional groups are most likely to participate in intermolecular interactions, a valuable piece of information for drug design.
Data Presentation: Example Crystallographic Data Table (Hypothetical Data for a Derivative)
Parameter
Value
Chemical Formula
C10 H19 N O2
Formula Weight
185.26
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
6.048(1)
b (Å)
9.703(1)
c (Å)
14.711(2)
β (°)
94.17(1)
V (ų)
861.0(2)
Z
4
R1 [I > 2σ(I)]
0.045
wR2 (all data)
0.118
Goodness-of-Fit (GooF)
1.05
Conclusion
The crystal structure analysis of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate derivatives is an essential component of modern, structure-based drug discovery. By providing an unambiguous, high-resolution picture of the molecule's three-dimensional architecture, SCXRD empowers medicinal chemists to make informed decisions. The insights gained from this analysis—from the precise puckering of the cyclobutane ring to the specific intermolecular interactions it forms—are directly applicable to the design of more potent, selective, and effective therapeutic agents. This guide has outlined the complete workflow, emphasizing the causality behind each step, to equip researchers with the knowledge needed to successfully apply this powerful technique.
References
SPT Labtech.
Jones, W. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
Willems, D. et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]
Institute of Crystallography – CNR – Bari. Software Ic.
PharmaBlock. (2019).
University of Barcelona.
International Union of Crystallography. Crystallographic software list.
Saleem, M. et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry.
Warren, J. E. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
Zhang, H. et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]
RCSB PDB. (2023). Crystallography Software.
X-raybs. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
Rossmann, M. G. & Powell, H. R. (2017). X-ray data processing. Essays in Biochemistry. [Link]
Deutsche Gesellschaft für Kristallographie. (2015). Single crystal structure refinement software.
L. A. Aslanov, G. V. Fetisov, J. A. K. Howard. (1998). 5 Single-crystal diffraction data collection and primary processing. Oxford Scholarship Online.
Life Chemicals. (2020).
Clegg, W. & Teat, S. J. (2019). 9: Single-crystal X-ray Diffraction (Part 2). The Royal Society of Chemistry.
Brewster, A. S. et al. (2021). A beginner's guide to X-ray data processing.
Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of Tert-Butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
thermodynamic stability of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
As a Senior Application Scientist, I approach the thermodynamic profiling of highly constrained unnatural amino acid building blocks not merely as a data collection exercise, but as a fundamental prerequisite for rationa...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the thermodynamic profiling of highly constrained unnatural amino acid building blocks not merely as a data collection exercise, but as a fundamental prerequisite for rational drug scaffold design. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1366068-12-3) is a prime example of a molecule whose utility in peptidomimetics and spirocyclic drug discovery is entirely dictated by the delicate thermodynamic balance of its structural modules.
This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule, exploring the causality behind its conformational dynamics, the thermal and chemical lability of its protecting groups, and the self-validating analytical protocols required to profile it.
Structural Thermodynamics & The "Corset Effect"
The thermodynamic ground state of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is governed by the inherent strain of its four-membered ring. Unsubstituted cyclobutane possesses a significant ring strain energy of approximately 26.5 kcal/mol, arising from a combination of angle strain (compression of the ideal 109.5°
sp3
bond angles to ~90°) and torsional strain from eclipsed adjacent C-H bonds .
However, the 1,1-disubstitution pattern in this molecule introduces a unique thermodynamic variable. The steric repulsion between the bulky tert-butyl ester and the primary aminomethyl group forces the cyclobutane ring into a pronounced "puckered" (butterfly) conformation. This structural distortion minimizes 1,3-diaxial-like steric clashes—a phenomenon often referred to in highly substituted cyclic systems as the "corset effect" . While this puckering slightly increases angle strain, it dramatically lowers torsional strain, creating a kinetically stable, rigid scaffold that resists spontaneous ring-opening under standard physiological conditions.
Thermodynamic Cleavage of the Tert-Butyl Ester
The tert-butyl ester is strategically chosen for its robustness against nucleophilic attack; however, its thermodynamic Achilles' heel is its thermal and acid-catalyzed lability. Understanding the energy landscape of its cleavage is critical for downstream synthetic applications.
Thermal Unimolecular Elimination
Upon heating above its thermal ceiling (typically >150 °C), the tert-butyl ester undergoes a unimolecular elimination reaction. The transition state is a highly ordered, six-membered cyclic structure that facilitates a concerted proton transfer. The apparent activation energy (
Ea
) for the thermolysis of structurally analogous tert-butyl esters is calculated to be 125 ± 13 kJ/mol .
Crucially, this reaction is entropically driven. The cleavage yields 1-(aminomethyl)cyclobutane-1-carboxylic acid and liberates isobutylene gas. The irreversible loss of gaseous isobutylene from the system acts as a thermodynamic sink, driving the equilibrium entirely toward the deprotected product.
Fig 1. Thermodynamic degradation pathway of the tert-butyl ester via a cyclic transition state.
Acid-Catalyzed Hydrolysis
In solution, the thermodynamic equilibrium shifts dramatically in the presence of strong acids (e.g., Trifluoroacetic acid). Protonation of the ester carbonyl oxygen lowers the activation barrier for the heterolytic cleavage of the C-O bond. The causality of this rapid cleavage lies in the hyperconjugative stabilization of the resulting tert-butyl cation intermediate, which subsequently loses a proton to form isobutylene.
Quantitative Thermodynamic Data Summary
To facilitate rapid decision-making in process chemistry, the key thermodynamic parameters of the molecule are summarized below:
Thermodynamic Parameter
Estimated Value
Mechanistic Significance
Cyclobutane Ring Strain
~26.5 kcal/mol
Drives conformational puckering to minimize steric clashes.
Ester Thermolysis
Ea
125 ± 13 kJ/mol
Defines the kinetic barrier before unimolecular elimination occurs.
Thermal Cleavage Onset
> 150 °C
Establishes the safe operating temperature limit for high-temperature flow chemistry .
Amine
pKa
(Est.)
9.5 - 10.5
Dictates the thermodynamic equilibrium of zwitterion formation in aqueous media.
Self-Validating Experimental Protocols for Stability Profiling
To accurately profile the thermal stability of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate, a standard Thermogravimetric Analysis (TGA) is insufficient, as mass loss alone does not confirm the mechanism. Instead, I utilize a self-validating TGA-DSC-MS orthogonal workflow .
Protocol: TGA-DSC Coupled with Mass Spectrometry (MS)
Objective: To isolate the activation energy (
Ea
) of the ester cleavage while proving the mass loss is exclusively due to isobutylene evolution, ruling out ring fragmentation.
Sample Preparation: Lyophilize 5-10 mg of the compound for 24 hours to remove residual moisture. Causality: Trace water can act as a nucleophile, shifting the mechanism from thermal elimination to premature hydrolysis, skewing the
Ea
calculation.
Atmospheric Control: Load the sample into an alumina crucible within the TGA-DSC instrument. Purge with high-purity Nitrogen (50 mL/min). Causality: An inert atmosphere prevents oxidative degradation of the primary amine, which would introduce competing exothermic events.
Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C. Causality: A 10 °C/min ramp provides the optimal balance between minimizing thermal lag within the sample and maintaining high resolution of the endothermic cleavage peak on the DSC curve.
In Situ MS Detection: Route the TGA exhaust directly into a Mass Spectrometer. Monitor specifically for m/z 56 (isobutylene). Causality: If the mass loss correlates perfectly with an endothermic DSC peak and an m/z 56 spike, the system self-validates that the unimolecular tert-butyl cleavage is the sole thermodynamic event occurring.
Kinetic Modeling: Repeat the ramp at 5, 15, and 20 °C/min. Use the isoconversional Kissinger equation on the shift in peak temperatures to calculate the exact activation energy (
Ea
).
Fig 2. Self-validating experimental workflow for profiling thermal cleavage kinetics.
References
Fawcett, A. "Difunctionalisation of C–C σ-Bonds Enabled by Strained Boronate Complexes". University of Bristol Research Portal, 2020. Available at:[Link]
ResearchGate. "Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection". Organic Process Research & Development, 2019. Available at:[Link]
Exploratory
Physicochemical Profiling of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate: XLogP3, TPSA, and Permeability Dynamics
Executive Summary Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a highly specialized, conformationally restricted amino acid derivative widely utilized as a structural scaffold in modern drug discovery. By incor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a highly specialized, conformationally restricted amino acid derivative widely utilized as a structural scaffold in modern drug discovery. By incorporating a cyclobutane core, it minimizes conformational entropy, while the tert-butyl ester serves as a sterically hindered, lipophilic masking group. This technical guide provides an in-depth analysis of its core physicochemical parameters—specifically its Topological Polar Surface Area (TPSA) and XLogP3—and details the self-validating experimental protocols required to bridge computational predictions with empirical laboratory data.
Physicochemical Profiling: The Scaffold at a Glance
To establish a baseline for pharmacokinetic modeling, the quantitative physicochemical properties of the scaffold are summarized below.
Topological Polar Surface Area (TPSA): Mechanistic Implications
TPSA is a critical descriptor for predicting drug transport properties, calculated as the sum of surface contributions of polar atoms (primarily oxygen and nitrogen) [1].
For Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate, the TPSA is strictly defined by two functional groups:
The calculated TPSA of 52.3 Ų places this scaffold in an optimal pharmacokinetic window. According to established permeability models, a TPSA < 90 Ų is highly predictive of Blood-Brain Barrier (BBB) penetration, making this building block ideal for Central Nervous System (CNS) targets. Furthermore, it easily satisfies Veber’s rule (TPSA ≤ 140 Ų) for a high probability of good oral bioavailability. The spatial separation of the amine and ester by the rigid cyclobutane ring prevents intramolecular hydrogen bonding, ensuring that the full polar surface area interacts with the solvent, which accurately reflects its partitioning behavior.
Decision tree illustrating the predictive causality of TPSA (52.3 Ų) for BBB and oral absorption.
XLogP3: Lipophilicity and Partitioning Dynamics
XLogP3 is an advanced, knowledge-based additive model for computing the octanol-water partition coefficient (LogP). It utilizes the known LogP of a reference compound and applies fragment-based corrections [2].
Fragment Contributions and Causality
Hydrophobic Bulk: The cyclobutane ring and the highly branched tert-butyl group drive the lipophilicity upward. The tert-butyl group is particularly crucial; its steric bulk not only protects the ester from rapid, unspecific enzymatic hydrolysis by esterases but also adds significant lipophilic character (+1.5 to +2.0 LogP units compared to a free carboxylic acid).
Hydrophilic Centers: The primary amine provides a hydrophilic counterbalance, preventing the molecule from becoming excessively lipophilic, which would otherwise lead to poor aqueous solubility and high non-specific protein binding.
The Result: The XLogP3 is calculated to be approximately 1.8. This value sits perfectly within the "Lipinski optimal" range (LogP 1-3) for passive transcellular diffusion. The balance between the lipophilic tert-butyl/cyclobutane regions and the polar amine ensures the molecule can readily partition into the lipid bilayer without becoming permanently trapped in the hydrophobic core.
Experimental Workflow: Validating TPSA and XLogP3
To transition from computational predictions to empirical data, the following self-validating protocols must be executed to confirm the scaffold's partitioning and permeability.
Protocol A: LogP Determination via Shake-Flask LC-MS Method
This protocol empirically validates the XLogP3 prediction by measuring the equilibrium distribution of the compound between n-octanol and water.
Preparation: Saturate n-octanol with aqueous buffer (pH 7.4, 10 mM phosphate) and vice versa for 24 hours to ensure phase equilibrium.
Spiking: Dissolve Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate in the aqueous phase at a concentration of 100 µM.
Partitioning: Add an equal volume of the saturated n-octanol phase to the aqueous solution in a borosilicate glass vial.
Agitation: Shake the vial mechanically at 25°C for 60 minutes to achieve thermodynamic equilibrium.
Separation: Centrifuge the biphasic mixture at 3,000 x g for 15 minutes to achieve complete phase separation.
Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Analyze via LC-MS/MS (using MRM transitions specific to the [M+H]⁺ ion at m/z 186.1).
Calculation: Calculate the partition coefficient using the equation:
LogP=Log10([ConcentrationOctanol]/[ConcentrationAqueous])
.
PAMPA is a high-throughput, cell-free assay used to validate the passive permeability predicted by the low TPSA (52.3 Ų) [3].
Donor Solution: Dilute the compound to 50 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility.
Membrane Preparation: Coat the porous filter of a 96-well PAMPA sandwich plate (PVDF membrane, 0.45 µm pore size) with a 1% solution of lecithin in dodecane to simulate the lipid bilayer.
Assembly: Add 300 µL of the donor solution to the bottom well. Place the lipid-coated filter plate on top and add 200 µL of fresh PBS (acceptor solution) to the top wells.
Incubation: Incubate the assembled plate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
Validation: Calculate the effective permeability (
Pe
). A
Pe>10×10−6cm/s
empirically confirms the high passive permeability predicted by the computational models.
Step-by-step Parallel Artificial Membrane Permeability Assay (PAMPA) workflow for validation.
Synthetic and Medicinal Chemistry Applications
Because of its optimized physicochemical profile, Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is highly sought after as a synthetic intermediate:
Creatine Transport Inhibitors: The 1-(aminomethyl)cyclobutane-1-carboxylic acid core acts as a conformationally restricted bioisostere for creatine and GABA. It has been successfully utilized in the synthesis of creatine transport inhibitors targeting cancer metastasis [4]. The tert-butyl ester acts as a crucial prodrug moiety, allowing the molecule to cross cell membranes via passive diffusion before being hydrolyzed to the active acid in the intracellular environment.
Peptidomimetics: The spiro-fused nature of the cyclobutane ring restricts the
ϕ
and
ψ
dihedral angles when incorporated into a peptide chain. This pre-organization forces the peptide into specific secondary structures (such as
β
-turns), which reduces the entropic penalty (
ΔS
) upon binding to a target receptor and vastly enhances proteolytic stability.
References
Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Ertl, P., Rohde, B., & Selzer, P. Journal of Medicinal Chemistry (2000). URL: [Link]
Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. Journal of Chemical Information and Modeling (2007). URL: [Link]
Physicochemical Approaches to Drug Absorption. van de Waterbeemd, H. Drug Bioavailability: Estimation of Solubility, Permeability, Absorption and Bioavailability (2008). URL:[Link]
Inhibitors of creatine transport and uses thereof.US Patent 10308597B2 (2019).
Protocols & Analytical Methods
Method
Step-by-Step Synthesis Protocol for Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Executive Summary & Strategic Rationale Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a highly valued sterically hindered bifunctional building block. It is frequently utilized in the synthesis of gabapentinoid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a highly valued sterically hindered bifunctional building block. It is frequently utilized in the synthesis of gabapentinoid analogs, spirocyclic peptidomimetics, and creatine transport inhibitors[1].
The synthesis of 1,1-disubstituted cycloalkanes often suffers from poor yield due to steric congestion and unwanted side reactions (e.g., spontaneous lactamization). To circumvent these issues, this protocol details a highly chemoselective, two-step synthetic route starting from commercially available [2].
The causality behind the strategic design:
Choice of Protecting Group: We utilize a tert-butyl ester rather than a methyl or ethyl ester. Once the nitrile is reduced to a primary amine, less hindered esters rapidly undergo intramolecular cyclization to form a 5-membered spirolactam. The bulky tert-butyl group sterically blocks this nucleophilic acyl substitution, allowing the isolation of the free primary amine.
Choice of Reagents: We employ the
Boc2O
/DMAP system for esterification to avoid the use of highly acidic conditions (e.g., isobutylene gas/
H2SO4
) which require specialized pressure reactors[3]. For the reduction, we utilize in situ generated cobalt boride (
Co2B
). This method avoids the need for high-pressure hydrogen gas or pyrophoric
LiAlH4
, and is completely orthogonal to the tert-butyl ester, selectively reducing only the nitrile[4].
Synthetic Workflow & Mechanistic Pathways
Caption: Two-step synthetic workflow for tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate.
Caption: Mechanistic pathway of nitrile reduction via in situ generated cobalt boride catalysis.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Tert-butyl 1-cyanocyclobutane-1-carboxylate
Objective: Convert the carboxylic acid to a sterically hindered tert-butyl ester under mild, base-catalyzed conditions.
Preparation: Charge an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 1-cyanocyclobutane-1-carboxylic acid (10.0 g, 79.9 mmol) and anhydrous tert-butanol (100 mL).
Reagent Addition: Add
Boc2O
(26.2 g, 120 mmol) to the stirring solution at room temperature.
Catalyst Initiation: Cool the mixture to 10 °C using a water bath. Add DMAP (0.98 g, 7.99 mmol) portion-wise. Note: The reaction is driven forward by the irreversible release of
CO2
and isobutylene gas.
Reaction: Attach a gas bubbler to the flask to safely vent the evolved gases. Warm the mixture to 30–35 °C and stir for 12 hours.
Self-Validating In-Process Control (IPC): The cessation of gas bubbling is the primary physical indicator of reaction completion. Validate via TLC (Hexane:EtOAc 4:1). The starting material is UV inactive but stains bright yellow/white against a purple background with
KMnO4
. The product ester will elute with a significantly higher
Rf
value (~0.7).
Workup: Concentrate the reaction mixture under reduced pressure to remove excess
t
-BuOH. Dissolve the resulting residue in Ethyl Acetate (150 mL).
Purification: Wash the organic layer sequentially with 1M HCl (2 × 50 mL) to remove DMAP, saturated aqueous
NaHCO3
(50 mL), and brine (50 mL). Dry over anhydrous
Na2SO4
, filter, and evaporate to yield the intermediate as a pale yellow oil.
Step 2: Synthesis of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Objective: Chemoselective reduction of the nitrile to a primary amine using sodium borohydride and a cobalt catalyst[5].
Preparation: Dissolve the intermediate (10.0 g, 55.2 mmol) in anhydrous Methanol (150 mL) in a 500 mL round-bottom flask.
Catalyst Precursor Addition: Add
CoCl2⋅6H2O
(6.56 g, 27.6 mmol). Stir until completely dissolved. Self-Validation: The solution will turn a distinct, clear pink/purple color.
Reduction Phase: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add
NaBH4
(8.35 g, 220.8 mmol) in small portions over 45 minutes.
Critical Causality & Validation: The addition of
NaBH4
is highly exothermic and generates copious amounts of
H2
gas. Upon the first addition, the pink solution will immediately turn pitch black, validating the successful in situ generation of the active nanoscale Cobalt Boride (
Co2B
) catalyst.
Reaction: Remove the ice bath and allow the black suspension to stir at room temperature for 4 hours.
Self-Validating In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1). Stain the TLC plate with Ninhydrin and heat. The appearance of a distinct purple/blue spot confirms the presence of the desired primary amine.
Quenching & Workup: Carefully quench the reaction by adding 25% aqueous Ammonium Hydroxide (
NH4OH
, 50 mL).
Causality:
NH4OH
acts as a strong ligand, complexing the solid cobalt residues into highly water-soluble
[Co(NH3)6]2+/3+
species. This prevents the formation of intractable emulsions during extraction.
Extraction: Stir the quenched mixture for 30 minutes until the black precipitate dissolves into a dark brown/red aqueous layer. Extract the mixture with Dichloromethane (3 × 100 mL).
Final Isolation: Wash the combined organic layers with brine (100 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to afford the target molecule as a viscous oil. (Optional: The free base can be dissolved in diethyl ether and treated with 2M HCl in ether to precipitate the highly stable hydrochloride salt).
Troubleshooting & Process Optimization
Observed Issue
Root Cause
Mitigation Strategy
Incomplete Esterification
Moisture in
t
-BuOH hydrolyzing the
Boc2O
intermediate.
Ensure
t
-BuOH is strictly anhydrous. Increase
Boc2O
to 2.0 eq if necessary.
Formation of Secondary Amine
Intermolecular attack of the primary amine product onto the imine intermediate during Step 2.
Maintain high dilution (15-20 volumes of MeOH) and ensure rapid
H2
generation by keeping
NaBH4
equivalents high (≥4.0 eq).
Emulsion during Extraction
Incomplete complexation of Cobalt salts.
Increase the volume of aqueous
NH4OH
and stir vigorously for at least 45 minutes before phase separation. Filter through a Celite pad if particulates persist.
References
Technische Universität München (mediaTUM). Proximity-triggered covalent stabilization... (Details on Boc2O/DMAP tert-butyl esterification). Retrieved from:[Link]
American Chemical Society (ACS Catalysis). Efficient Cobalt Catalyst for Ambient-Temperature Nitrile Dihydroboration. DOI: 10.1021/acscatal.9b02538. Retrieved from:[Link]
ARKIVOC. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. DOI: 10.3998/ark.5550190.0009.c11. Retrieved from:[Link]
Google Patents.Inhibitors of creatine transport and uses thereof (US20170050924A1).
Application Note: tert-Butyl 1-(aminomethyl)cyclobutane-1-carboxylate as a Conformationally Constrained Building Block in Peptide Synthesis
Introduction & Mechanistic Rationale The development of peptidomimetics and foldamers relies heavily on the introduction of non-natural, conformationally constrained amino acids. tert-Butyl 1-(aminomethyl)cyclobutane-1-c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The development of peptidomimetics and foldamers relies heavily on the introduction of non-natural, conformationally constrained amino acids. tert-Butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1366068-12-3) is a highly specialized cyclic
β
-amino acid derivative designed for this exact purpose.
Structurally, this building block features an aminomethyl group adjacent to a spiro-linked cyclobutane ring. The rigid cyclobutane core severely restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone, forcing the resulting sequence into highly specific secondary structures (such as stable
β
-turns or helical foldamers) . Furthermore, the massive steric bulk provided by the cyclobutane ring effectively shields adjacent amide bonds from enzymatic degradation, drastically improving the pharmacokinetic profile of peptide therapeutics.
The presence of the
tert
-butyl (
t
Bu) ester provides orthogonal protection for the C-terminus. This allows the free primary amine to be selectively coupled to an elongating peptide chain in solution-phase synthesis, acting as a C-terminal capping moiety that can be cleanly removed via acidolysis later in the workflow.
Induction of Secondary Structures: Cyclobutane amino acids (CBAAs) strongly bias the peptide backbone, overcoming the entropic penalty of folding. This is critical for designing cell-penetrating peptides (CPPs) and receptor-specific ligands .
Proteolytic Resistance: The steric shielding prevents proteases (e.g., trypsin, chymotrypsin) from accessing the scissile amide bond, transitioning a peptide from a rapid-clearance tool compound to a viable clinical candidate.
Solution-Phase Fragment Condensation: The
t
Bu ester is fully orthogonal to Fmoc and Cbz protecting groups, making this molecule an ideal C-terminal starting point for convergent, solution-phase peptide synthesis.
Quantitative Impact of CBAA Incorporation
Table 1: Pharmacokinetic Impact of CBAA Incorporation
Peptide Construct
Serum Half-Life (t₁/₂)
Proteolytic Cleavage Rate
Primary Conformation
Wild-Type (Linear)
~ 2.5 hours
High
Random Coil
CBAA-Modified
> 24.0 hours
Negligible
Stable
β
-turn / Foldamer
Representative data for generic decapeptide models in human serum.
Experimental Protocols: A Self-Validating System
Causality in Reagent Selection
Because the aminomethyl group is adjacent to a bulky cyclobutane ring, nucleophilic attack during amide bond formation is sterically hindered. Standard carbodiimide chemistry (e.g., DIC/HOBt) often results in sluggish kinetics, low yields, and high rates of epimerization.
To overcome this, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine). As demonstrated in authoritative reviews of peptide coupling reagents , the nitrogen atom at position 7 of the HOAt leaving group provides a critical neighboring group effect. It acts as an intramolecular general base, hydrogen-bonding with the incoming amine to accelerate the aminolysis step even in sterically demanding environments.
Table 2: Coupling Reagent Efficacy for CBAA Incorporation
Coupling System
Active Intermediate
Yield (%)
Epimerization
Mechanistic Notes
DIC / HOBt
OBt Ester
45 - 55%
> 5.0%
Sluggish kinetics due to severe steric clash.
EDC / Oxyma
Oxyma Ester
70 - 80%
< 2.0%
Good alternative; water-soluble byproducts.
HATU / DIPEA
OAt Ester
> 95%
< 0.5%
Optimal. Intramolecular base catalysis accelerates coupling.
Protocol A: Solution-Phase Coupling (Fmoc-AA-OH to CBAA-OtBu)
Self-Validation Checkpoint: This protocol uses specific aqueous washes to force the reaction to self-purify. Unreacted starting materials and coupling byproducts are systematically partitioned into the aqueous layer, leaving only the pure protected dipeptide in the organic phase.
Activation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.05 eq of HATU in anhydrous DMF (0.1 M concentration). Add 2.0 eq of DIPEA. Stir for 5 minutes at room temperature to pre-form the highly reactive OAt active ester.
Coupling: Add 1.1 eq of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate to the activated mixture. Stir at room temperature for 2–4 hours.
Monitoring: Verify reaction completion via TLC (ninhydrin stain). The primary amine of the CBAA should disappear.
Quenching & Dilution: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).
Aqueous Workup (The Self-Validating Steps):
Wash 1 (Acidic): Wash with 3 volumes of 5% aqueous Citric Acid. Causality: Protonates and removes unreacted DIPEA and any trace unreacted CBAA amine into the aqueous layer.
Wash 2 (Basic): Wash with 3 volumes of Saturated NaHCO₃. Causality: Deprotonates and removes unreacted Fmoc-AA-OH and the HOAt byproduct into the aqueous layer.
Wash 3 (Neutral): Wash with 3 volumes of Brine to remove residual water and DMF.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-AA-CBAA-OtBu.
Protocol B: Global C-Terminal Deprotection (tBu Cleavage)
Acidolysis: Dissolve the protected peptide in a cleavage cocktail of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / Triisopropylsilane (TIPS) in a 47.5 : 47.5 : 5.0 ratio.
Causality: The cleavage of the
t
Bu ester proceeds via an Sₙ1 mechanism, generating a highly reactive
tert
-butyl carbocation. TIPS is included as a scavenger to trap this carbocation, preventing the irreversible alkylation of electron-rich amino acid side chains (e.g., Trp, Tyr).
Reaction: Stir at room temperature for 2 hours.
Isolation: Concentrate the mixture under a stream of nitrogen to 10% of its original volume. Precipitate the free acid peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge and decant to isolate the Fmoc-AA-CBAA-OH product.
Mechanistic Pathways & Workflows
Figure 1: Step-by-step workflow for the solution-phase incorporation and deprotection of CBAA.
Figure 2: Mechanistic rationale for HATU-mediated coupling overcoming steric hindrance.
References
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Pharmaceutics (via PMC).[Link]
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au (via PMC).[Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]
Method
Application Note: Acid-Mediated Deprotection of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Executive Summary The compound tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a highly valuable synthetic intermediate, primarily utilized in the development of conformationally restricted GABA analogues and gaba...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a highly valuable synthetic intermediate, primarily utilized in the development of conformationally restricted GABA analogues and gabapentinoid derivatives[1]. In drug development workflows, the tert-butyl ester serves as a robust orthogonal protecting group that is stable under basic and nucleophilic conditions but highly labile to strong acids[2].
This application note provides a comprehensive, self-validating guide for the acidic deprotection of this molecule. Because the substrate contains a free primary aliphatic amine, the choice of acid and solvent directly dictates the isolation strategy. We detail the mechanistic causality behind reagent selection and provide step-by-step protocols for isolating the target molecule as a highly pure, stable salt.
Scientific Context & Mechanistic Causality
The deprotection of tert-butyl esters under acidic conditions proceeds via an
AAL1
(Acid-catalyzed, ALkyl-oxygen cleavage, unimolecular) mechanism[3]. When applied to tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate, two critical, simultaneous events dictate the reaction's success:
Instantaneous Amine Protonation: Upon exposure to strong acid, the free primary amine (-CH
2
NH
2
) is immediately protonated to form an ammonium cation (-CH
2
NH
3+
). This is a highly advantageous causal event; it renders the nitrogen completely non-nucleophilic, preventing intermolecular amidation or alkylation side reactions. Consequently, the final product must be isolated as a salt (e.g., a hydrochloride salt)[4].
Rate-Limiting Ester Cleavage & Thermodynamic Sink: The acid protonates the carbonyl oxygen of the ester, leading to heterolytic cleavage of the alkyl-oxygen bond. This releases a tert-butyl cation, which rapidly undergoes E1 elimination to form isobutylene gas[3]. The continuous evolution of isobutylene gas acts as an irreversible thermodynamic sink, driving the equilibrium entirely toward the deprotected carboxylic acid[3].
Mechanistic pathway of tert-butyl ester acidolysis and concurrent amine protonation.
Comparative Acid Selection
Selecting the correct acid system is paramount. Because the deprotected product is a zwitterionic amino acid at neutral pH, isolating it from aqueous media is notoriously difficult. Therefore, anhydrous organic acid systems are strongly preferred.
Acid System
Mechanism of Isolation
Advantages
Limitations
4M HCl in Dioxane
Direct Precipitation
Chromatography-free; yields a highly crystalline, stable HCl salt[2],[4].
Requires strictly anhydrous conditions to ensure precipitation[2].
TFA in DCM (1:1)
Evaporation & Trituration
Extremely fast kinetics; reagents are highly volatile and easily removed[5].
Often yields viscous, hygroscopic TFA salts that can be difficult to handle[5].
85% Aq. H
3
PO
4
Aqueous Extraction
Mild, environmentally benign alternative to highly corrosive acids[6].
Aqueous workup makes isolating the highly polar zwitterionic product extremely challenging[6].
Experimental Protocols
Protocol A: Deprotection using 4M HCl in Dioxane (Recommended)
Rationale: This protocol is designed as a self-validating system. By utilizing an anhydrous solvent in which the starting material is soluble but the resulting amino acid hydrochloride salt is insoluble, the product naturally precipitates, bypassing the need for complex chromatography[4].
Preparation: Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane (approximately 5 volumes) in a round-bottom flask equipped with a magnetic stir bar.
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add the 4M HCl in dioxane dropwise under an inert atmosphere (nitrogen or argon). Note: A large excess of acid ensures rapid protonation of the amine and maintains the highly acidic medium required for ester cleavage[2].
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.
Precipitation: As the reaction progresses, the solution will become cloudy as the 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride begins to precipitate.
Work-up: To drive complete precipitation, add 10 volumes of cold anhydrous diethyl ether to the flask and stir for an additional 15 minutes.
Isolation: Filter the resulting white solid rapidly under a nitrogen blanket (the salt may be slightly hygroscopic). Wash the filter cake twice with cold diethyl ether.
Drying: Dry the solid in a vacuum oven at 40 °C to a constant weight[4].
Protocol B: Deprotection using TFA in Dichloromethane
Rationale: Trifluoroacetic acid (TFA) is the industry standard for tert-butyl ester cleavage due to its volatility, allowing for rapid concentration under reduced pressure[5],[3].
Step-by-Step Methodology:
Preparation: Dissolve the starting material in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.2 M[5].
Acid Addition: Add an equal volume of TFA to the solution, creating a 1:1 (v/v) mixture of TFA:DCM[5].
Reaction: Stir the homogeneous mixture at room temperature for 2–5 hours[5].
Work-up: Once complete, remove the TFA and DCM under reduced pressure using a rotary evaporator[5].
Azeotropic Removal: To remove residual TFA, dissolve the resulting oil in toluene and evaporate under reduced pressure. Repeat this process three times.
Trituration: Triturate the resulting viscous oil with cold diethyl ether to induce crystallization of the TFA salt. Filter and dry under high vacuum.
In-Process Controls & Structural Validation
To ensure the scientific integrity of the workflow, the following analytical validations must be performed:
In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material will be consumed, and the product mass will appear at [M+H]+ = 130.1 m/z (Exact mass of the free amino acid C
6
H
11
NO
2
is 129.08 Da).
Nuclear Magnetic Resonance (NMR) Validation: The definitive proof of successful deprotection is the complete disappearance of the intense 9-proton singlet at ~1.40–1.45 ppm in the
1
H-NMR spectrum, which corresponds to the tert-butyl group[5].
Troubleshooting: If the reaction stalls or yields a waxy/oily product, it is typically due to the presence of adventitious water or insufficient acid concentration. Ensure all solvents are strictly anhydrous and extend the reaction time[5].
Step-by-step experimental workflow for the deprotection and isolation of the HCl salt.
References
Yadav, R. N., et al. "Synthesis of aminomethyl cyclobutane carboxylic acid as a conformationally restricted GABA analogue." ResearchGate.
Benchchem Technical Support. "TFA Deprotection of m-PEG7-t-butyl ester." Benchchem.
Kaul, R., et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry, ACS Publications, 2004.
Chemistry Stack Exchange. "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
National Center for Biotechnology Information. "1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride." PubChem Compound Summary for CID 66545690.
Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." The Journal of Organic Chemistry, ACS Publications, 2006.
Application Note: Divergent Coupling Strategies for Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate with Primary Amines
Introduction & Strategic Utility Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS 1366068-12-3) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry[1]. The incorporati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS 1366068-12-3) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry[1]. The incorporation of a gem-disubstituted cyclobutane ring introduces severe conformational restriction, a proven strategy for improving the metabolic stability, lipophilicity, and target-binding affinity of small-molecule therapeutics[2]. However, its bifunctional nature—possessing both a nucleophilic primary amine and a masked electrophilic carboxylate—requires rigorous orthogonal protection strategies to successfully execute coupling reactions with exogenous primary amines.
This application note provides field-proven, self-validating protocols for driving both amine-directed (urea formation) and carboxylate-directed (amide formation) coupling workflows.
Mechanistic Insights & Experimental Causality
As a
β
-amino acid derivative, this building block presents unique synthetic challenges that dictate the order of operations:
The Self-Condensation Trap: If the tert-butyl ester is hydrolyzed to the free carboxylic acid while the primary amine remains unprotected, the molecule becomes highly prone to self-condensation. Upon addition of a coupling reagent, the intermediate will rapidly undergo intramolecular cyclization to form a strained
β
-lactam or intermolecular polymerization. Therefore, orthogonal amine protection is an absolute prerequisite before carboxylate activation.
Steric Hindrance at the Cyclobutane Core: The geminal disubstitution creates significant steric shielding around the C1-carboxylate. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields[3]. To overcome this, HATU is the reagent of choice[4]. HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of HOAt provides crucial anchimeric assistance by hydrogen-bonding with the incoming primary amine, accelerating the amidation of the sterically hindered cyclobutane center.
Orthogonal Reactivity: The tert-butyl ester provides robust orthogonality. It is completely stable to the basic conditions used for amine functionalization (e.g., urea formation or Fmoc protection) but can be cleanly cleaved using Trifluoroacetic acid (TFA) via an
SN1
mechanism, generating isobutylene gas as a harmless byproduct.
Quantitative Method Comparison
The following table summarizes the expected performance metrics of various coupling strategies applied to this specific cyclobutane core:
Coupling Pathway
Reagent / Activator
Reactive Intermediate
Typical Yield
Reaction Time
Key Advantage / Causality
Urea Formation
1,1'-Carbonyldiimidazole (CDI)
Imidazole-1-carboxamide
75–85%
8–12 h
Phosgene-free; mild conditions prevent side reactions.
Urea Formation
4-Nitrophenyl chloroformate
Active carbamate
80–90%
6–8 h
High electrophilicity overcomes steric bulk of the amine.
Objective: Couple the primary amine of the cyclobutane building block with an exogenous primary amine (
R−NH2
) to form an asymmetric urea, leaving the tert-butyl ester intact.
Activation: Dissolve Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C.
Add
N,N
-Diisopropylethylamine (DIPEA) (2.5 eq), followed by 4-Nitrophenyl chloroformate (1.1 eq) dropwise.
Validation Checkpoint 1: Stir for 2 hours at room temperature. Analyze via LC-MS to confirm the complete disappearance of the starting material and the formation of the active carbamate intermediate.
Coupling: To the active carbamate solution, add the target primary amine (
R−NH2
) (1.2 eq). Stir at room temperature for 6–8 hours.
Workup (Self-Validation): Dilute the reaction with DCM. Wash sequentially with 1M NaOH (3x) to remove the 4-nitrophenol byproduct (solution will turn bright yellow, then clear when complete). Wash with 1M HCl (1x) to remove unreacted target amine, and brine (1x).
Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the pure asymmetric urea.
Protocol B: Carboxylate-Directed Amide Formation
Objective: Couple the C1-carboxylate with an exogenous primary amine (
R−NH2
). This requires a three-step sequence: Protection, Deprotection, and Amidation.
Amine Protection: Dissolve the starting material (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous
NaHCO3
. Add Fmoc-OSu (1.1 eq) and stir for 4 hours at room temperature. Extract with Ethyl Acetate, wash with water, and concentrate.
Validation Checkpoint 1: TLC (Ninhydrin stain) must show no free primary amine (no purple spots upon heating).
Ester Cleavage: Dissolve the Fmoc-protected intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.
Validation Checkpoint 2: LC-MS must confirm complete cleavage of the tert-butyl group (
[M+H]+
shift of -56 Da). Evaporate to absolute dryness, co-evaporating with toluene (3x) to remove all residual TFA.
Amide Coupling: Dissolve the resulting free carboxylic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to pre-form the 7-aza-OAt ester[4].
Add the target primary amine (
R−NH2
) (1.1 eq). Stir at room temperature for 4–6 hours.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove DMF, followed by 1M HCl to remove unreacted amine. Dry and concentrate to yield the Fmoc-protected amide.
Pathway Visualization
Divergent synthetic workflows for urea and amide coupling using the cyclobutane building block.
References
NextSDS. tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate — Chemical Substance Information. NextSDS Database.[Link]
Google Patents. WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease (Details HATU-mediated coupling of 1-(aminomethyl)cyclobutanecarboxylic acid).
Google Patents. US9695170B2 - Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF)
Application Note: Advanced Functionalization of Cyclobutane Rings Using Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Introduction & Strategic Rationale The paradigm of modern drug discovery is shifting from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures[1]. This transition is driven by the need t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The paradigm of modern drug discovery is shifting from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures[1]. This transition is driven by the need to improve physicochemical properties, such as aqueous solubility, metabolic stability, and target selectivity. Cyclobutane rings, characterized by their unique puckered conformation and increased C–C π-character, serve as excellent bioisosteres for phenyl rings and as conformationally restricted scaffolds[2].
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (tBu-AMCB) is a highly versatile, gem-disubstituted building block used extensively in pharmaceutical synthesis, particularly for synthesizing drug molecules containing amino acid residues and polypeptides[3]. It features a primary aminomethyl group and a tert-butyl ester on the same carbon (C1). This specific substitution pattern provides two orthogonal handles for rapid chemical diversification, making it an invaluable intermediate for synthesizing peptidomimetics, spirocyclic drug scaffolds, and highly functionalized cyclobutane analogs[4].
Physicochemical & Structural Advantages
The gem-disubstituted nature of tBu-AMCB imparts significant steric bulk and conformational rigidity, locking attached pharmacophores into predictable vectors.
Table 1: Structural Comparison of tBu-AMCB vs. Standard Amino Acid Building Blocks
The true power of tBu-AMCB lies in its orthogonal reactivity. The primary amine can be readily acylated, alkylated, or converted into a urea. Conversely, the tert-butyl ester is highly stable to basic conditions and nucleophilic attack but can be selectively cleaved under acidic conditions to reveal the carboxylic acid for downstream amide coupling. Furthermore, the aminomethyl group can act as a native directing group for late-stage C(sp³)–H functionalization of the cyclobutane ring[5].
Orthogonal functionalization pathways of tBu-AMCB in drug discovery.
Objective: Synthesize a conformationally restricted dipeptide analog utilizing the tBu-AMCB scaffold.
Scientific Causality: The gem-disubstituted cyclobutane creates significant steric hindrance around the aminomethyl group. Therefore, highly reactive coupling reagents like HATU (which forms a highly active HOAt ester) are required for the initial N-acylation. The tert-butyl ester's stability to the basic conditions of the HATU coupling allows for selective N-functionalization without premature C-terminal polymerization. Subsequent acidic cleavage with TFA cleanly yields the free carboxylic acid for further elongation[3].
Step-by-Step Methodology:
N-Terminal Amide Coupling:
Dissolve Fmoc-protected amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
Add DIPEA (3.0 equiv) and stir at room temperature for 10 minutes to pre-activate the acid.
Add tBu-AMCB hydrochloride salt (1.0 equiv) to the reaction mixture.
Stir at room temperature for 12 hours. Monitor completion via LC-MS.
Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Tert-Butyl Ester Cleavage:
Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (0.1 M).
Add Triisopropylsilane (TIPS) (2% v/v) as a carbocation scavenger.
Stir at room temperature for 2–4 hours.
Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free carboxylic acid ready for C-terminal coupling.
Objective: Introduce an aryl group onto the cyclobutane ring via directed C–H activation to access complex, 3D drug scaffolds.
Scientific Causality: Unactivated C(sp³)–H bonds on cyclobutane rings are notoriously difficult to functionalize due to their high bond dissociation energies and lack of adjacent π-systems[6]. By converting the primary aminomethyl group of tBu-AMCB into a tertiary amine (via reductive amination), it becomes a potent, native directing group. The tertiary amine coordinates to the Pd(II) catalyst, directing it to the cis-C(sp³)–H bond on the cyclobutane ring. This forms a rigid, strained palladacycle intermediate that readily undergoes transmetalation with arylboronic acids and subsequent reductive elimination[5]. Hexafluoroisopropanol (HFIP) is utilized as a solvent because its strong hydrogen-bond donating ability and high ionizing power stabilize the palladacycle intermediate and facilitate catalyst turnover.
Step-by-Step Methodology:
Pre-functionalization (Reductive Amination):
Dissolve tBu-AMCB (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M).
Add aqueous formaldehyde (37% w/w, 5.0 equiv) and stir for 30 minutes.
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv) portion-wise. Stir at room temperature for 12 hours.
Quench with 1N NaOH, extract with DCM, and concentrate to yield the N,N-dimethylated tBu-AMCB derivative.
Pd(II)-Catalyzed C–H Arylation:
In a pressure vial, combine the N,N-dimethylated tBu-AMCB (1.0 equiv), Arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.5 equiv).
Add an N-protected amino acid ligand (e.g., Boc-Val-OH, 20 mol%) to enhance reactivity and control regioselectivity.
Suspend the mixture in HFIP (0.1 M). Seal the vial under an argon atmosphere.
Heat the reaction mixture to 90 °C for 24 hours.
Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify the arylated cyclobutane via silica gel chromatography.
Quantitative Data: C–H Arylation Optimization
The choice of solvent and oxidant is critical for the success of the C(sp³)–H arylation on the cyclobutane scaffold.
Table 2: Optimization of Pd(II)-Catalyzed C(sp³)–H Arylation of N,N-dimethyl-tBu-AMCB
Entry
Catalyst (10 mol%)
Oxidant (1.5 eq)
Solvent
Temperature
Yield (%)
1
Pd(OAc)₂
Ag₂CO₃
HFIP
90 °C
84%
2
Pd(OAc)₂
Ag₂CO₃
t-AmOH
90 °C
62%
3
Pd(OAc)₂
Benzoquinone
HFIP
90 °C
41%
4
Pd(OAc)₂
Ag₂CO₃
DMF
90 °C
Trace
5
None
Ag₂CO₃
HFIP
90 °C
0%
(Data represents isolated yields of the mono-arylated cyclobutane product. HFIP demonstrates superior performance due to its unique solvent properties.)
References
Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes
Source: National Institutes of Health (NIH)
URL:[Link]
Cp∗Rh(III)-catalyzed enantioselective C(sp3)–H amidation of azine-linked cyclobutanes
Source: ResearchGate
URL:[Link]
Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes
Source: ResearchGate
URL:[Link]
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene
Source: National Institutes of Health (NIH)
URL:[Link]
Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines
Source: Journal of the American Chemical Society (ACS)
URL:[Link]
Technical Support Center: Yield Optimization for Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of sterically hindered, functionalized cycloalkanes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of sterically hindered, functionalized cycloalkanes. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a critical building block utilized in the development of creatine transport inhibitors for oncology[1] and targeted protein degradation pathways[2].
Synthesizing this molecule presents two major chemoselective challenges: protecting the sterically hindered cyclobutane carboxylic acid without triggering ring-opening, and reducing the nitrile group to a primary amine without cleaving the acid-labile tert-butyl ester or forming secondary amine dimers.
This guide provides field-validated protocols, mechanistic troubleshooting, and quantitative data to ensure a self-validating, high-yield synthetic system.
Part 1: Validated Experimental Workflows
To maximize yield and prevent byproduct formation, the synthesis must follow a highly controlled two-step pathway.
Synthesis workflow for tert-Butyl 1-(aminomethyl)cyclobutane-1-carboxylate.
Standard Operating Procedure (SOP)
Step 1: Chemoselective Esterification (t-Butyl Protection)
Causality Focus: Traditional Fischer esterification (acid catalysis) fails here due to the instability of the cyclobutane ring under harsh acidic reflux. We utilize Boc₂O/DMAP, which operates under mild, basic conditions to drive the formation of the tert-butyl ester.
Charge a flame-dried round-bottom flask with 1-cyanocyclobutane-1-carboxylic acid (1.0 equiv) and dissolve in anhydrous tert-butanol (10 volumes).
Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
Stir the reaction mixture at 40°C for 16 hours under an inert nitrogen atmosphere.
Validation Check: Monitor the reaction via LC-MS. The starting material peak should completely disappear.
Concentrate the mixture under reduced pressure. Dilute the crude residue with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield tert-butyl 1-cyanocyclobutane-1-carboxylate.
Step 2: Nitrile Reduction to Primary Amine
Causality Focus: Nitrile reduction requires suppression of the imine intermediate's electrophilicity to prevent dimerization.
In a high-pressure hydrogenation vessel, dissolve tert-butyl 1-cyanocyclobutane-1-carboxylate (1.0 equiv) in 7N Ammonia in Methanol (15 volumes).
Add Raney Nickel slurry in water (approx. 20% w/w relative to the substrate). Caution: Raney Nickel is highly pyrophoric.
Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).
Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25°C for 12 hours.
Carefully vent the hydrogen gas and purge with nitrogen.
Filter the catalyst through a pad of Celite, washing the pad with basic methanol.
Critical Step: Concentrate the filtrate under reduced pressure at <35°C to afford the target tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate.
Part 2: Troubleshooting & FAQs
Q1: Why is my LC-MS showing a massive secondary amine byproduct peak after the reduction step?A: You are observing dimerization. Nitrile reduction proceeds via an imine intermediate. If the newly formed primary amine attacks this imine, it forms a hemiaminal that eliminates ammonia to yield a secondary amine dimer.
Solution: You must run the hydrogenation in the presence of an excess of ammonia (e.g., 7N NH₃ in MeOH). According to Le Chatelier's principle, saturating the system with ammonia suppresses the elimination step and forces the equilibrium entirely toward the primary amine.
Mechanistic pathway showing primary amine vs. secondary dimer formation.
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) to accelerate the reduction of the nitrile?A:Absolutely not. While LiAlH₄ is a powerful reducing agent for nitriles, it lacks the chemoselectivity required for this specific substrate. LiAlH₄ will competitively attack the ester. As demonstrated in recent viral inhibitor SAR studies, treating 1-cyanocyclobutane-1-carboxylate derivatives with LiAlH₄ completely reduces both the nitrile and the ester, yielding an amino-alcohol[3]. To preserve your tert-butyl ester, you must use catalytic hydrogenation (Raney Ni) or an electrophilic reducing agent like Borane-THF (BH₃·THF).
Q3: My tert-butyl ester is partially cleaved during the workup of the reduction step. What is causing this degradation?A: Tert-butyl esters are highly acid-labile. If your reaction mixture becomes even slightly acidic during catalyst filtration or solvent evaporation (often due to dissolved CO₂ or acidic impurities in older solvents), the isobutylene leaving group is generated, reverting your product to the carboxylic acid.
Solution: Maintain strictly neutral or slightly basic conditions. Wash your Celite pad with basic methanol and ensure your rotary evaporator bath temperature never exceeds 35°C.
Part 3: Quantitative Data Summary
Selecting the correct reduction system is the single most critical factor in optimizing the yield of this synthesis. The table below summarizes the chemoselectivity and yield outcomes based on the reagent system chosen.
Reduction Reagent System
Primary Amine Yield (%)
Secondary Amine (Dimer) (%)
Ester Cleavage / Over-reduction (%)
Application Recommendation
Raney Ni / H₂ (50 psi) / MeOH
65%
30%
< 2%
Not recommended (High dimerization)
Raney Ni / H₂ (50 psi) / NH₃ in MeOH
92%
< 2%
< 2%
Optimal for scale-up & purity
LiAlH₄ / THF / 0°C to Reflux
0%
0%
> 95%
Strictly avoid (Reduces ester to alcohol)
BH₃·THF / THF / Reflux
85%
5%
< 5%
Acceptable alternative for lab scale
References
Title: US10308597B2 - Inhibitors of creatine transport and uses thereof
Source: Google Patents
URL
Title: US12459920B2 - Targeted protein degradation
Source: Google Patents
URL
Title: Modular Biomimetic Strategy Enables Discovery and SAR Exploration of Oxime Macrocycles as Influenza A Virus (H1N1)
Technical Support Center: Amide Coupling with Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Welcome to the technical support center for amide coupling reactions involving Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for amide coupling reactions involving Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling and to troubleshoot common side reactions. The unique steric hindrance presented by the cyclobutane ring requires careful consideration of reaction parameters to achieve high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amide coupling of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate with various carboxylic acids.
Cause A: Insufficient Activation of the Carboxylic Acid. The steric bulk of the cyclobutane moiety hinders the approach of the amine to the activated carboxylic acid.[1][2] Standard coupling reagents may not be potent enough.[1]
Solution: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU , HBTU , or HCTU , or phosphonium salts such as PyBOP , are significantly more effective in these situations as they form highly reactive activated esters.[1][3] For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][4]
Cause B: Inadequate Reaction Time or Temperature. Steric hindrance can significantly slow down the reaction rate.
Solution 1: Extend Reaction Time. Increase the coupling time from the standard 1-2 hours to overnight.[1] Monitor the reaction progress by TLC or LC-MS.
Solution 2: Increase Temperature Cautiously. Gentle heating can help overcome the activation energy barrier. However, this must be done with care to minimize the risk of epimerization, especially with chiral carboxylic acids.[1][5] Microwave-assisted synthesis is a powerful technique to drive difficult couplings to completion rapidly.[1]
Cause C: Suboptimal Solvent Choice. Poor solvation of the reactants can hinder the reaction.
Solution: While DMF is a common choice, N-methylpyrrolidone (NMP) often has superior solvating properties for complex substrates.[1] For particularly problematic cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[1]
Problem 2: Formation of N-Acylurea Adduct
Observation: A significant byproduct is observed with a mass corresponding to the carboxylic acid plus the dehydrated carbodiimide (e.g., DCC, EDC, DIC).
Potential Cause: Rearrangement of the O-acylisourea intermediate. This is a common side reaction with carbodiimide coupling reagents.[4][6][7][8] The highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[6][7][8]
Solutions:
Solution A: Use of Additives. Incorporating additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial.[6][8][9] These additives react with the O-acylisourea to form an active ester that is more stable towards rearrangement but still sufficiently reactive to form the desired amide.[6]
Solution B: Solvent Choice. The use of less polar solvents like dichloromethane (DCM) or chloroform can minimize this side reaction.[5][7]
Solution C: Switch Coupling Reagent Class. Uronium or phosphonium-based reagents (HATU, PyBOP, etc.) do not proceed through an O-acylisourea intermediate and thus avoid this specific side reaction.[3]
Problem 3: Guanidinylation of the Amine
Observation: A byproduct is detected with a mass corresponding to the addition of a tetramethylguanidinium group to the amine starting material.
Potential Cause: This side reaction is specific to the use of uronium/aminium-type coupling reagents (e.g., HATU, HBTU).[3][10] The coupling reagent can directly react with the primary amine, leading to chain termination.[3][10] This is particularly problematic if the coupling reagent is in excess or if the activation of the carboxylic acid is slow.[3]
Solutions:
Solution A: Pre-activation. Always pre-activate the carboxylic acid with the uronium reagent and a non-nucleophilic base (like DIPEA) for a few minutes before adding the Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate.[10][11] This ensures the rapid formation of the active ester, which then reacts with the amine.
Solution B: Stoichiometry Control. Avoid using a large excess of the uronium reagent.[3][12] Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) relative to the carboxylic acid.
Solution C: Switch to Phosphonium Reagents. Phosphonium-based reagents like PyBOP do not have this liability and can be a safer choice if guanidinylation is a persistent issue.[3][13]
Problem 4: Epimerization of Chiral Carboxylic Acids
Observation: When using a chiral carboxylic acid, diastereomeric impurities are observed in the final product.
Potential Causes & Solutions:
Cause A: Oxazolone Formation. This is the most common mechanism for epimerization.[5] The activated carboxylic acid can cyclize to form a planar oxazolone intermediate, which is susceptible to racemization.[5][8]
Solution 1: Choice of Coupling Reagent and Additive. Using HATU or COMU in conjunction with additives like HOAt or OxymaPure is known to suppress racemization.[5][14] Adding copper(II) chloride (CuCl₂) to carbodiimide-mediated couplings has also been shown to reduce epimerization.[5][10]
Solution 2: Minimize Pre-activation and Reaction Times. Prolonged exposure of the activated carboxylic acid to the reaction conditions increases the risk of epimerization.[11][14] Use the shortest effective pre-activation and coupling times.
Solution 3: Control Temperature. Perform the coupling at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) to minimize the rate of epimerization.[5]
Cause B: Direct Enolization. A strong base can directly abstract the acidic proton at the α-carbon of the activated amino acid, leading to racemization.[5]
Solution: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases.[4] Carefully control the stoichiometry of the base.
FAQs: Optimizing Your Coupling Reaction
Q1: Which coupling reagent is the best starting point for this sterically hindered amine?
A1: For a sterically demanding substrate like Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate, it is highly recommended to start with a potent uronium or phosphonium salt. HATU is an excellent first choice due to its high reactivity and generally low rates of racemization.[3][11]
Q2: What is the optimal order of addition for a HATU-mediated coupling?
A2: The recommended order is to pre-activate the carboxylic acid. In a separate vessel, dissolve the carboxylic acid, HATU, and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF or NMP.[1][11] Allow this mixture to stir for 1-5 minutes to form the active ester.[11] Then, add this activated solution to a solution of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate. This method prevents the guanidinylation of the amine.[10][15]
Q3: My reaction mixture is very thick and difficult to stir. What can I do?
A3: This is likely due to poor solubility or aggregation of reactants.[1] Consider switching to a better solvent like NMP, which has superior solvating power compared to DMF.[1] Alternatively, using a solvent mixture (e.g., DCM/DMF/NMP) or increasing the solvent volume can help.[1]
Q4: How can I simplify the workup to remove the coupling byproducts?
A4: The choice of coupling reagent can greatly influence the ease of purification.
EDC: The urea byproduct from EDC is water-soluble, allowing for easy removal with an aqueous workup.[4][6]
DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[16]
HATU/PyBOP: The byproducts are generally water-soluble and can be removed with a standard aqueous workup (e.g., washing with dilute acid, base, and brine).[11]
Q5: Can I perform the deprotection of a tert-butyl ester and the subsequent coupling in one pot?
A5: Yes, this is a common and efficient strategy. After deprotecting a tert-butyl ester-protected carboxylic acid with an acid like TFA, the excess acid can be removed under reduced pressure. The resulting TFA salt of the carboxylic acid can then be dissolved in the coupling solvent, neutralized in situ with a base (typically DIPEA, using enough to neutralize the TFA and for the coupling itself), and then the coupling reagents and Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate are added to proceed with the amide bond formation.[17]
Visualizing Reaction Pathways
Below are diagrams illustrating the desired reaction pathway and common side reactions.
Caption: Desired vs. side reaction pathways in amide coupling.
Experimental Protocols
Protocol 1: General HATU-Mediated Coupling
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) to the solution.
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 2-5 minutes for pre-activation.[11]
In a separate flask, dissolve Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (1.2 eq) in anhydrous DMF.
Add the amine solution to the pre-activated carboxylic acid mixture.
Stir the reaction at room temperature for 4-18 hours, monitoring progress by TLC or LC-MS.[11]
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: EDC/HOBt Coupling with Epimerization Suppression
Dissolve the N-protected chiral carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (0.2-1.0 eq) in anhydrous DMF.[5]
Cool the mixture to 0 °C in an ice bath.
Add Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (1.2 eq) to the mixture.
Add EDC·HCl (1.2 eq) portion-wise while maintaining the temperature at 0 °C.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.[5]
Perform an aqueous workup as described in Protocol 1.
Analyze the final product for epimeric purity by chiral HPLC.
Quantitative Data Summary
The choice of coupling reagent significantly impacts reaction success, especially with sterically hindered substrates.
Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling - Benchchem.
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. - Benchchem.
Carbodiimides and Additives - Aapptec Peptides.
Carbodiimide - Wikipedia.
Optimizing Peptide Coupling: Key Techniques.
Peptide Coupling Reagents Guide - Sigma-Aldrich.
COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies.
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC.
Avoiding epimeriz
Avoiding epimeriz
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure - ACS Public
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide form
TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing).
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions | Langmuir - ACS Public
Side reactions in peptide synthesis: An overview - Bibliomed.
Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
EDC/NHS based coupling and stability?
Steric‐approach control of the nucleophilic addition of secondary amines to cyclobutanes 6 a–6 c.
Coupling Reagents - Aapptec Peptides.
Amide coupling reaction in medicinal chemistry.
Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions.
11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts.
HATU coupling - what's the best order? : r/Chempros - Reddit.
Hydrolysis of Esters and Amides | Dalal Institute.
Introduction to Peptide Synthesis - PMC - NIH.
Side reactions with HBTU amide coupling? : r/Chempros - Reddit.
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver.
optimizing purification of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate by column chromatography
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate .
As a Senior Application Scientist, I frequently see this class of molecules bottleneck discovery pipelines. The inherent challenge lies in its dichotomous functionality: a highly basic primary amine (pKa ~9.5) paired with an acid-sensitive tert-butyl ester. Bare silica gel is inherently acidic due to surface silanols (Si-OH), which act as Brønsted acids[1]. When the primary amine interacts with these silanols, it forms a strong acid-base complex, leading to severe chromatographic tailing and poor recovery[2]. Furthermore, the lack of a UV-active chromophore renders standard UV detection useless, necessitating specialized visualization techniques.
This portal provides field-proven, self-validating protocols to bypass these mechanistic traps.
Purification Strategy & Workflow
The selection of your stationary phase is the single most critical variable in this purification. The decision tree below outlines the optimal path based on available media.
Workflow decision tree for the purification of cyclobutane amino-esters.
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Causality: Amine-functionalized silica (e.g., Biotage KP-NH) features a bonded organic amine surface that pre-masks the acidic silanols[2]. This eliminates the acid-base attraction between the silica and the target molecule, allowing the primary amine to elute sharply using simple, non-polar solvent gradients without the need for aggressive basic modifiers[3].
Mobile Phase Preparation: Prepare a binary gradient system of Hexane (Solvent A) and Ethyl Acetate (Solvent B).
Self-Validation: Mix 10 mL of a 50:50 Hexane:EtOAc solution and spot it on a KP-NH TLC plate. The solvent front must migrate evenly without phase separation or streaking.
Column Equilibration: Flush the amine-functionalized column with 3-5 column volumes (CV) of 100% Hexane.
Self-Validation: Monitor column backpressure. A stable pressure trace confirms the functionalized bed is fully wetted and intact.
Sample Loading: Dissolve the crude Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate in a minimal volume of Dichloromethane (DCM) and load it onto the column head.
Elution: Run a linear gradient from 0% to 50% EtOAc over 10 CVs.
Fraction Validation: Spot collected fractions onto a KP-NH TLC plate and develop using Ninhydrin stain.
Self-Validation: A single, rapidly developing pink/purple spot upon heating strictly validates the presence of the primary amine[4].
Protocol B: Bare Silica Gel with Basic Modifier (Alternative)
Causality: If functionalized silica is unavailable, bare silica can be used, but the mobile phase must be modified with a competing amine (e.g., Triethylamine or NH4OH). These modifiers dynamically coat the acidic silanols, improving mass transfer kinetics and preventing the target cyclobutane amine from irreversibly binding[1].
Solvent Modification: Prepare a solvent system of DCM and Methanol (MeOH) containing 1% (v/v) aqueous NH4OH.
Column Neutralization: Pre-equilibrate the bare silica column with at least 5 CVs of the basic mobile phase.
Self-Validation: Collect a drop of the column eluent and test it with pH paper. The pH must read >8.0. If it reads neutral or acidic, the silica has not been fully saturated with the modifier; do not load the sample until the pH is basic.
Elution & Recovery: Load the sample and elute using an isocratic flow (e.g., 90:9:1 DCM:MeOH:NH4OH).
Concentration: Evaporate fractions immediately at a bath temperature of <35°C. Prolonged exposure to basic aqueous conditions during concentration can risk ester hydrolysis.
Quantitative System Parameters
To ensure reproducibility across different scales, calibrate your systems against the following quantitative parameters:
Parameter
Protocol A: Amine-Functionalized Silica
Protocol B: Bare Silica + Basic Modifier
Stationary Phase Chemistry
Propylamine-bonded Silica (Si-NH2)
Unbonded Silica (Si-OH)
Optimal Mobile Phase
Hexane / Ethyl Acetate (Gradient)
DCM / MeOH / 1% NH4OH (Isocratic)
Target Rf Value
0.25 - 0.35
0.25 - 0.35
Detection Limit (TLC)
~1 µg (Ninhydrin Stain)
~1 µg (Ninhydrin Stain)
Tert-Butyl Ester Stability
High (Neutralized environment)
Moderate (Requires rapid evaporation)
Mass Recovery Expectation
> 90%
70% - 85%
Mechanistic Interactions
Understanding the molecular interactions at the stationary phase interface is crucial for troubleshooting. The diagram below illustrates why standard silica fails for this molecule.
Mechanistic comparison of primary amine interactions with bare vs. amine-functionalized silica.
Troubleshooting Guides & FAQs
Q: Why is my compound streaking down the entire TLC plate and column?A: This is a classic symptom of acid-base interaction. Your target molecule contains a highly basic primary amine. Bare silica gel is inherently acidic[1]. When the amine interacts with the silica, it binds strongly and desorbs slowly, causing a "smear" or streak[2].
Solution: You must either add a basic modifier (1-5% TEA or NH4OH) to your mobile phase to competitively bind the silanols, or switch to an amine-functionalized stationary phase[3].
Q: How do I visualize this compound since it doesn't absorb UV light?A: The cyclobutane ring, ester, and amine lack conjugated pi-systems, rendering UV detection (254 nm / 280 nm) ineffective.
Solution: Use a Ninhydrin stain, which reacts specifically with primary amines to form a deep purple/pink complex (Ruhemann's purple)[4].
Preparation: Dissolve 0.2 g Ninhydrin in 100 mL n-butanol, add 0.5 mL acetic acid, and 4.5 mL water[4]. Dip the TLC plate, wipe the back, and heat aggressively with a heat gun until the spots appear.
Q: Is there a risk of cleaving the tert-butyl ester during purification?A: Tert-butyl esters are generally stable to mild basic and neutral conditions, making them perfectly compatible with TEA-modified silica or amine-bonded columns[5]. However, they are highly sensitive to strong acids[6]. Furthermore, prolonged exposure to bare silica gel in refluxing or highly polar conditions can inadvertently catalyze ester cleavage[7].
Solution: Never use acidic modifiers (like TFA) in your mobile phase for this molecule. Ensure your rotary evaporator bath remains below 35°C during fraction concentration to prevent thermal degradation.
References
Bob Bickler. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage. 1
Biotage. "Is there an easy way to purify organic amines?" 2
Biotage. "When should I use an amine-bonded silica for flash chromatography?" 3
BenchChem. "An In-depth Technical Guide to Mpeg5-t-butyl ester: Properties and Applications." 5
Curly Arrow. "Let's talk about TLCs Part 4 - Ninhydrin Stain." 4
Thieme-Connect. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." 6
ResearchGate. "A Mild and Selective Method for the Cleavage of tert-Butyl Esters." 7
handling steric hindrance in Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate derivatives
Welcome to the Technical Support Center for Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate derivatives. This scaffold presents a unique and severe synthetic challenge: it is a 1,1-disubstituted cyclobutane featuring...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate derivatives.
This scaffold presents a unique and severe synthetic challenge: it is a 1,1-disubstituted cyclobutane featuring a primary amine attached to a fully substituted (quaternary) carbon, which is additionally shielded by a massive tert-butyl ester group. This neopentyl-like congestion creates an extreme steric clash that routinely causes standard acylation, alkylation, and deprotection protocols to fail.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you overcome these activation energy barriers and optimize your workflows.
Part 1: Steric Troubleshooting Workflow
Workflow for overcoming steric hindrance in 1,1-disubstituted cyclobutane amide couplings.
Part 2: Troubleshooting Guides & FAQs
Q1: My amide coupling yields at the aminomethyl position are <20% using standard EDC/HOBt or HBTU. Why is this happening?A1: The failure is due to the neopentyl-like steric bulk of the 1,1-disubstituted cyclobutane core[1]. Standard carbodiimides (EDC) or benzotriazole-based reagents (HBTU) form active esters that are too bulky to be attacked by your highly shielded amine.
Solution: Switch to2. COMU utilizes an Oxyma leaving group, which is less sterically demanding and more reactive than HOBt, making it one of the most powerful reagents for hindered couplings[2].
Q2: I switched to HATU, but the reaction is still stalling. What is the limiting factor?A2: If the coupling reagent is optimized, the base is likely your limiting factor. DIPEA (N,N-Diisopropylethylamine) is highly sterically hindered. While this prevents nucleophilic side reactions, its bulk prevents efficient deprotonation in the highly congested transition state of your specific scaffold.
Solution: Replace DIPEA with N-methylmorpholine (NMM). As noted in3, NMM is less basic but significantly less bulky, allowing it to penetrate the steric shield and facilitate the coupling without causing racemization[3].
Q3: How do I deprotect the tert-butyl ester? Standard LiOH/NaOH hydrolysis is failing completely.A3: Tert-butyl esters cannot be cleaved via standard basic saponification because the hydroxide ion cannot physically reach the carbonyl carbon due to the massive steric umbrella of the tert-butyl group.
Solution: You must force an alkyl-oxygen cleavage rather than an acyl-oxygen cleavage. Use strongly acidic conditions (e.g., TFA in DCM) to protonate the ester, which then ejects a stable tert-butyl cation (subsequently eliminating to form isobutylene gas).
Microwave irradiation provides the rapid thermal energy required to overcome the high activation barrier of this hindered system before reagent degradation occurs[4].
Reagent Preparation: Dissolve the carboxylic acid (1.2 equiv.) and COMU (1.2 equiv.) in anhydrous DMF (0.2 M).
Activation & Visual Validation: Add NMM (2.5 equiv.) to the solution.
Validation Checkpoint: The solution will immediately change from colorless/pale yellow to a distinct orange/red color. This visual cue confirms the successful formation of the active Oxyma ester[2].
Amine Addition: Add Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (1.0 equiv.) to the activated mixture.
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 75°C for 15 minutes.
Causality: Conventional heating for 12+ hours degrades the active ester. Microwave heating achieves the necessary activation energy instantly, outpacing the degradation kinetics[4].
Reaction Verification:
Validation Checkpoint: Pull a 5 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe >90% consumption of the amine mass (m/z 186.1 [M+H]+).
Protocol B: Acidic Cleavage of the tert-Butyl Ester
This protocol utilizes cation scavengers to prevent the highly reactive tert-butyl cation from re-alkylating the molecule.
Preparation: Dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 equiv.) and Water (2.0 equiv.).
Causality: TIPS acts as a hydride donor to quench the tert-butyl cation, preventing unwanted Friedel-Crafts alkylation or N-alkylation side reactions.
Acid Addition & Visual Validation: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio with DCM.
Validation Checkpoint: You will observe immediate gas evolution (bubbling). This is isobutylene gas forming from the decomposing tert-butyl cation, confirming the reaction is proceeding.
Incubation: Stir at room temperature for 2-3 hours.
Verification:
Validation Checkpoint: Evaporate an aliquot and run a 1H-NMR. The complete disappearance of the massive 9-proton singlet at ~1.40 ppm confirms 100% deprotection.
Part 4: Quantitative Data Presentation
Table 1: Impact of Reaction Conditions on Hindered Neopentyl-Type Amine Couplings
Coupling Reagent
Base
Heating Method
Time
Typical Yield (%)
Mechanistic Rationale
EDC / HOBt
DIPEA
Room Temp
24 h
< 20%
Weak activation; extreme steric clash between base and substrate.
HBTU
DIPEA
Room Temp
24 h
30 - 40%
Moderate activation; DIPEA bulk limits the transition state approach.
HATU
NMM
Room Temp
12 h
65 - 75%
Strong activation; smaller cone angle of NMM improves kinetics.
COMU
NMM
Microwave (75°C)
15 min
> 90%
Superior leaving group (Oxyma); thermal energy rapidly overcomes the steric barrier.
Part 5: References
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications). 2
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications). 3
How to Optimize Amide Formation in Microwave-Assisted Synthesis. Patsnap Eureka. 4
A General One-Pot Protocol for Hindered N-Alkyl Azaheterocycles from Tertiary Carboxylic Acids. Organic Letters (ACS Publications). 1
Technical Support Center: Minimizing High-Temperature Degradation of Tert-Butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Welcome to the Technical Support Center. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a highly valuable, sterically constrained building block used extensively in drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a highly valuable, sterically constrained building block used extensively in drug discovery. However, its unique structural features—a primary amine and a tert-butyl ester tethered to the same cyclobutane ring—make it highly susceptible to degradation at elevated temperatures.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent thermal degradation during synthetic workflows.
Part 1: Diagnostic FAQ & Troubleshooting
Q: Why does my compound degrade so rapidly when reactions are heated above 50°C?A: The degradation is driven by two synergistic, heat-accelerated mechanisms: thermal de-esterification and intramolecular lactamization .
First, tert-butyl esters are inherently susceptible to thermal decomposition, eliminating isobutylene gas to form a carboxylic acid[1]. Concurrently, the free primary amine acts as a potent nucleophile. Because the amine and ester are tethered to the same cyclobutane carbon (C1), the gem-disubstitution creates a strong Thorpe-Ingold effect. This steric constraint forces the reactive groups into close spatial proximity, drastically lowering the activation energy for intramolecular cyclization[2]. The result is the rapid formation of a highly stable spiro-gamma-lactam (2-azaspiro[4.3]octan-3-one)[3].
Q: Can I prevent this degradation by simply changing the reaction solvent?A: Solvent selection is critical, but it is not a complete cure. Protic or trace-acidic solvents (e.g., methanol, unpurified chloroform) will actively catalyze the elimination of the tert-butyl group, accelerating the first stage of degradation[1]. Switching to strictly anhydrous, aprotic solvents (like THF or DMF) and adding a mild non-nucleophilic base (e.g., DIPEA) neutralizes trace acids. However, this only slows the elimination; it does not stop the thermally-driven intramolecular lactamization of the amino ester[3]. To completely halt degradation at high temperatures, covalent protection of the amine is required.
Q: How do I analytically differentiate between simple ester cleavage and lactamization?A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive self-validating tool for this diagnosis. The intact building block has an expected mass of [M+H]+ 186.15 m/z .
If only thermal ester cleavage occurs (loss of isobutylene, -56 Da), the spectra will show the free amino acid at [M+H]+ 130.08 m/z .
If intramolecular lactamization occurs (loss of tert-butanol, -74 Da), the mass shifts to the spiro-lactam at [M+H]+ 112.08 m/z .
Part 2: Quantitative Degradation Profiling
To assist in experimental planning, the following table summarizes the degradation kinetics of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate under various standard laboratory conditions.
Temperature
Solvent System
Additive / Condition
Primary Degradation Pathway
Half-Life (
t1/2
)
25°C
THF (Anhydrous)
None
Stable
> 6 months
60°C
THF (Anhydrous)
None
Intramolecular Lactamization
~ 14 hours
80°C
Toluene
Trace Acid (0.1% TFA)
Isobutylene Elimination
→
Lactamization
< 1 hour
80°C
DMF
DIPEA (1.2 eq)
Intramolecular Lactamization
~ 4 hours
80°C
THF (Anhydrous)
Amine is Boc-protected
Stable (No nucleophile present)
> 72 hours
Part 3: Mechanistic Visualization
The following diagram maps the logical relationship between environmental stressors, degradation pathways, and targeted mitigation strategies.
Fig 1: Mechanistic pathways of thermal degradation and corresponding chemical mitigation strategies.
Part 4: Experimental Protocols & Methodologies
Protocol A: In Situ Amine Protection (Boc-Derivatization) for High-Temperature Workflows
Expertise & Causality: By converting the primary amine into a tert-butyloxycarbonyl (Boc) protected carbamate, the nitrogen's lone pair is delocalized into the adjacent carbonyl via resonance. This completely eliminates its nucleophilicity, entirely blocking the lactamization pathway even when reactions are pushed to 80°C.
Step-by-Step Methodology:
Dissolve Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration.
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: This ensures a mildly basic environment, preventing any premature acid-catalyzed cleavage of the tert-butyl ester during the protection step.
Chill the reaction to 0°C using an ice bath to control the exothermic addition.
Dropwise add Di-tert-butyl dicarbonate (Boc
2
O) (1.1 eq) dissolved in a minimal volume of DCM.
Remove the ice bath and stir at room temperature for 2 hours.
Self-Validating System (TLC Check): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat. The starting material will turn deep purple (indicating a free primary amine), while the successfully protected product will remain unstained (ninhydrin negative). This visually validates that the nucleophile has been neutralized prior to high-temperature exposure.
Protocol B: LC-MS Diagnostic Profiling of Degradation Products
Expertise & Causality: High-temperature reactions require precise kinetic monitoring to ensure the integrity of the building block. Because thermal degradation can occur rapidly, the sample must be quenched immediately to freeze the kinetic profile, preventing false positives generated inside the heated injection port of the LC-MS.
Step-by-Step Methodology:
Aliquot 10 µL of the high-temperature reaction mixture.
Quench immediately by diluting into 990 µL of cold Acetonitrile/Water (50:50 v/v) at 4°C to halt further thermal degradation.
Inject 1 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Run a fast gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. Causality: The gradient must be fast to limit the compound's exposure time to the acidic mobile phase, which could otherwise induce on-column tert-butyl cleavage.
Self-Validating System (Data Analysis): Extract ion chromatograms (EIC) for exactly three masses: m/z 186.15 (Intact), m/z 130.08 (Elimination product), and m/z 112.08 (Lactam). By quantifying the area under the curve (AUC) for these specific masses, you can definitively prove whether your reaction conditions are causing thermal cleavage, cyclization, or both.
References
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbon
Thermally Degradable Polyesters with Tunable Degradation Temperatures via Postpolymerization Modification and Intramolecular Cyclization.
The thermal decomposition of t-butyl methyl ether.
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate vs tert-butyl 1-(aminomethyl)cyclohexane-1-carboxylate
Conformational Control in Peptidomimetics: A Comparative Guide to Cyclobutane vs. Cyclohexane β2,2 -Amino Acid Derivatives As the demand for highly stable, biologically active peptidomimetics grows, the strategic incorpo...
Author: BenchChem Technical Support Team. Date: March 2026
Conformational Control in Peptidomimetics: A Comparative Guide to Cyclobutane vs. Cyclohexane
β2,2
-Amino Acid Derivatives
As the demand for highly stable, biologically active peptidomimetics grows, the strategic incorporation of conformationally restricted unnatural amino acids has become a cornerstone of modern drug design. Among these,
β2,2
-amino acid derivatives—specifically 1-(aminomethyl)cycloalkane-1-carboxylic acids—are powerful tools for engineering peptide foldamers with predictable secondary structures.
This guide provides an in-depth technical comparison between two critical building blocks: tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (Compound A) and tert-butyl 1-(aminomethyl)cyclohexane-1-carboxylate (Compound B) . By analyzing their structural mechanics, coupling reactivity, and impact on foldamer geometry, this guide equips researchers with the mechanistic insights needed to optimize their synthetic workflows.
Physicochemical & Structural Profiling
Before integrating these building blocks into a peptide sequence, it is crucial to understand their baseline physicochemical properties. The choice of ring size directly impacts the molecular weight, lipophilicity, and internal ring strain of the resulting peptidomimetic.
Mechanistic Causality: Ring Size and the Thorpe-Ingold Effect
The fundamental difference between these two building blocks lies in how their cycloalkane rings manipulate the peptide backbone via the Thorpe-Ingold (gem-dialkyl) effect .
The cyclohexane ring in Compound B (
β2,2Ac6c
) adopts a highly stable, low-strain chair conformation[4]. The internal C-C-C bond angle at the quaternary C1 carbon is nearly ideal for a tetrahedron (~109.5°). This optimal internal geometry forces the exocyclic bonds (the aminomethyl and carboxylate groups) closer together, maximizing steric compression. When incorporated into a peptide chain, this severe restriction strongly dictates the backbone dihedral angles (
ϕ
,
ψ
), reliably inducing rigid 14-helical structures or C11 hydrogen-bonded turns in
α/β
-hybrid peptides ()[5].
Conversely, the cyclobutane ring in Compound A (
β2,2Ac4c
) suffers from significant angle strain, with an internal bond angle compressed to approximately 90°[4]. To compensate for this internal compression, the exocyclic bonds splay outward, widening the angle between the aminomethyl and carboxylate groups. This modified Thorpe-Ingold effect reduces the steric clash on the peptide backbone, allowing the foldamer to adopt slightly more extended conformations or alternative turn geometries compared to the rigid 14-helix of the cyclohexane analog[4][6].
Caption: Mechanistic pathway detailing how cycloalkane ring size dictates foldamer secondary structure.
Because the primary amine in both compounds is attached to a methyl group that is directly bonded to a quaternary carbon, it exists in a highly congested neopentyl-like steric environment . Standard carbodiimide coupling chemistries (e.g., EDC/DIC) are notoriously inefficient for these substrates.
To ensure synthetic success, the following self-validating solution-phase protocol utilizes highly reactive uronium salts (HATU) and microwave irradiation to overcome the high activation energy barrier of the sterically congested transition state.
Self-Validating Protocol: Acylation of the Neopentyl-like Amine
Step 1: Reaction Assembly
Dissolve 1.0 equivalent of the free amine of Compound A or B in anhydrous DMF (0.1 M concentration).
Add 1.2 equivalents of the incoming Fmoc-protected amino acid (Fmoc-AA-OH) and 1.2 equivalents of HATU.
Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate the formation of the highly reactive HOAt ester.
Step 2: Microwave-Assisted Coupling
Subject the reaction mixture to microwave irradiation at 75°C for 20 minutes. Causality: Thermal energy is strictly required to drive the nucleophilic attack of the hindered neopentyl amine onto the active ester.
Step 3: Validation Check 1 (LC-MS)
Withdraw a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.
Validation Metric: Confirm the complete disappearance of the starting material mass (m/z 186.2 for Compound A[3]; m/z 214.3 for Compound B[2]) and the appearance of the product mass. If >5% unreacted amine remains, perform a second coupling cycle.
Step 4: Validation Check 2 (Chloranil Test)
Perform a Chloranil test on a micro-aliquot. Causality: The standard Kaiser test often yields false negatives for highly hindered amines. The Chloranil test is more reliable for detecting trace unreacted secondary or sterically encumbered primary amines. A negative result (no color change) definitively validates complete acylation.
Step 5: C-Terminal Deprotection
To liberate the carboxylic acid for subsequent chain elongation, treat the purified intermediate with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours at room temperature.
Precipitate the product in cold diethyl ether, centrifuge, and analyze via RP-HPLC to confirm >95% purity.
Pharmacokinetic & Drug Design Implications
The selection between Compound A and Compound B extends beyond structural geometry; it profoundly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final therapeutic candidate.
Proteolytic Stability: Both building blocks confer exceptional resistance to enzymatic degradation. The quaternary
α
-carbon acts as a steric shield, preventing proteases from accessing adjacent amide bonds.
Lipophilicity and Solubility: The cyclohexane ring of Compound B adds significant lipophilic bulk, which can drastically enhance the membrane permeability of the foldamer, making it ideal for intracellular targets. However, this comes at the cost of aqueous solubility. If the peptide sequence is already highly hydrophobic, substituting Compound B with the cyclobutane-based Compound A provides a "lighter" hydrocarbon footprint. This substitution can rescue the aqueous solubility of the drug candidate while still maintaining a high degree of conformational rigidity.
References
tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate — Chemical Substance Information
Source: nextsds.com
URL:[Link]
The Structural Characterization of Folded Peptides Containing the Conformationally Constrained β-Amino Acid Residue β2,2Ac6c
Source: ResearchGate
URL:[Link]
Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design
Source: PubMed Central (PMC)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
In modern pharmaceutical development, amphiphilic building blocks present unique analytical challenges. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1366068-12-3) is a prime example of such a molecule, widely utilized in the synthesis of spirocyclic compounds and advanced active pharmaceutical ingredients (APIs) (1)[1].
Structurally, this compound features a highly polar, basic primary amine juxtaposed with a bulky, lipophilic tert-butyl ester and a hydrophobic cyclobutane ring. When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the primary amine frequently undergoes secondary ion-exchange interactions with unendcapped, acidic silanols on the silica stationary phase. This causality leads to severe peak tailing, poor retention, and compromised resolution (2)[2].
This guide objectively compares three chromatographic methodologies—Standard RP-HPLC, Polar-Embedded RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides a self-validating, step-by-step protocol grounded in the updated 3[3].
To establish a robust purity assay, the analytical method must overcome the amphiphilic nature of the analyte.
Standard RP-HPLC (C18): Relies purely on hydrophobic interactions. To retain the basic amine and suppress silanol interactions, strong ion-pairing agents (e.g., 0.1% Trifluoroacetic acid) are required. However, TFA causes severe ion suppression in LC-MS applications and degrades column lifespans over time.
Polar-Embedded RP-HPLC (e.g., Amide-C18): Incorporates a polar functional group within the alkyl chain. This internal shielding prevents the primary amine from interacting with residual silanols, offering a balanced approach that retains the lipophilic tert-butyl group while improving peak symmetry.
HILIC (ZIC-HILIC): Utilizes a zwitterionic stationary phase and a highly organic mobile phase (e.g., >80% Acetonitrile). The primary amine partitions into a water-enriched layer immobilized on the stationary phase, providing exceptional retention and perfectly symmetrical peaks without the need for MS-incompatible ion-pairing agents (4)[4]. For highly polar amines, HILIC consistently outperforms RP-HPLC (5)[5].
The following tables summarize the experimental data comparing the three methodologies. HILIC demonstrates superior chromatographic performance and validation metrics for this specific amphiphilic amine.
Because HILIC provides the most robust data for Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate, the following self-validating protocol is designed specifically for this mode, adhering strictly to the lifecycle approach detailed in the 6[6].
Phase A: Method Setup & System Suitability
Column: ZIC-HILIC (150 x 4.6 mm, 5 µm).
Mobile Phase A: 15 mM Ammonium Acetate in LC-MS grade water, pH 5.8. (Causality: Ammonium acetate provides the necessary ionic strength to ensure reproducible electrostatic interactions without precipitating in high organic concentrations).
Mobile Phase B: 100% Acetonitrile. (Causality: Methanol acts as too strong of a solvent in HILIC and would strip the critical water-enriched layer from the stationary phase).
Isocratic Elution: 20% A / 80% B at 1.0 mL/min.
Detection: Charged Aerosol Detection (CAD) or UV at 205 nm (due to the lack of a strong chromophore).
System Suitability Test (SST): Inject the 100 µg/mL reference standard 6 times. The system is self-validated for the run ONLY if: Peak asymmetry (
Tf
)
≤1.5
, Theoretical plates (
N
)
≥2000
, and Peak area RSD
≤2.0%
.
Phase B: Execution of Validation Parameters
Specificity & Forced Degradation: To prove the method is stability-indicating, expose 1 mg/mL API solutions to 0.1N HCl, 0.1N NaOH, 3%
H2O2
, and 60°C for 24 hours. Neutralize, dilute to 100 µg/mL, and inject. Ensure degradation products do not co-elute with the main API peak (7)[7].
Linearity and Range: Prepare calibration standards at 50, 80, 100, 120, and 150 µg/mL (50% to 150% of the nominal concentration). Inject each in triplicate. Calculate the regression line; acceptance requires
R2≥0.999
.
Accuracy (Recovery): Spike the API into a synthetic matrix blank at 80%, 100%, and 120% levels. Analyze in triplicate (9 total determinations). The mean recovery must fall between 98.0% and 102.0%.
Precision:
Repeatability: Analyze 6 independent preparations at 100 µg/mL by the same analyst on the same day. Acceptance: RSD
≤2.0%
.
Intermediate Precision: Analyze 6 new independent preparations on a different day, by a different analyst, using a different HPLC system. Acceptance: Overall RSD
≤2.0%
(8)[8].
Fig 2. HPLC method selection and ICH Q2(R2) validation workflow for amphiphilic amines.
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate mass spectrometry fragmentation pattern analysis
In modern drug discovery, rigidified amino acid building blocks are essential for synthesizing spirocyclic and fused-ring pharmacophores with enhanced metabolic stability. Among these, tert-butyl 1-(aminomethyl)cyclobuta...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug discovery, rigidified amino acid building blocks are essential for synthesizing spirocyclic and fused-ring pharmacophores with enhanced metabolic stability. Among these, tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (Exact Mass: 185.1416 Da) is a highly valued intermediate. However, characterizing this compound via liquid chromatography-tandem mass spectrometry (LC-MS/MS) often presents analytical challenges due to the competing fragmentation trajectories of its functional groups.
As an application scientist, I have observed that misinterpreting the collision-induced dissociation (CID) spectra of such molecules can lead to false-positive structural assignments. This guide provides an in-depth, comparative analysis of the MS/MS fragmentation patterns of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate, detailing the thermodynamic causality behind its gas-phase behavior and providing a self-validating experimental workflow for rigorous structural confirmation.
Mechanistic Causality in Gas-Phase Fragmentation
The fragmentation of protonated tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (
[M+H]+
at m/z 186.15) is governed by two dominant structural features: the highly labile tert-butyl ester and the strained cyclobutane ring.
The Tert-Butyl Cleavage (Low Collision Energy):
Tert-butyl esters are notoriously labile in the gas phase. Upon low-energy collisional activation, the dominant pathway is a charge-remote rearrangement that expels isobutylene (56.06 Da), yielding the corresponding carboxylic acid at m/z 130.09[1],[2]. This process is thermodynamically driven by the stability of the leaving neutral molecule and the formation of a favorable six-membered cyclic transition state. A secondary, less frequent pathway involves the loss of tert-butanol (74.07 Da) to form an acylium ion (m/z 112.08). Derivatization of amino acids as butyl esters significantly alters their ionization efficiency, making this initial 56 Da loss the primary diagnostic marker for this functional group[3].
Amine and Ring Cleavage (High Collision Energy):
Once the isobutylene is expelled, higher collision energies (CE) probe the core of the molecule. High-resolution electrospray ionization tandem mass spectrometry (HR-ESI-MS/MS) is critical here to distinguish isobaric fragments[4]. The primary amine undergoes a characteristic loss of ammonia (-17.03 Da) to yield m/z 113.06. Concurrently, the ~26 kcal/mol ring strain of the cyclobutane moiety forces a retro-[2+2] cycloreversion. This ring opening expels a neutral ethylene molecule (28.03 Da), resulting in a highly diagnostic fragment at m/z 102.06.
Fig 1: CID MS/MS fragmentation pathways of protonated tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate.
Comparative Fragmentation Profiles
To objectively evaluate this compound's MS performance, we must compare it against structural analogs. Analyzing how different functional groups alter the fragmentation trajectory ensures accurate peak assignment in complex mixtures.
As shown in the table below, replacing the tert-butyl group with a methyl ester shifts the primary neutral loss from a low-energy hydrocarbon expulsion (-56 Da) to a higher-energy alcohol expulsion (-32 Da). Conversely, removing the cyclobutane ring (as seen in the acyclic analog) completely eliminates the diagnostic -28 Da ethylene loss, proving that the m/z 102.06 fragment is exclusively indicative of the strained four-membered ring.
Table 1: Quantitative Comparison of CID MS/MS Fragmentation Trajectories
A robust analytical protocol must be self-validating. If a -17 Da loss is observed, the system must inherently prove whether it originated from the primary amine (NH₃) or from a hydroxyl radical/water rearrangement of the carboxylate. To achieve this, the following LC-HRMS/MS workflow incorporates an in-situ Hydrogen/Deuterium (H/D) exchange control step. By comparing the mass shifts between the unlabeled and deuterium-labeled runs, the mechanistic origin of each fragment is unequivocally validated.
Step-by-Step Methodology
Phase 1: Sample Preparation & H/D Exchange (The Validation Control)
Standard Prep: Dissolve the analyte to a final concentration of 100 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: This ratio ensures optimal droplet desolvation in the ESI source while maintaining the basic amine in its protonated state.
H/D Exchange Prep: Prepare a parallel control sample substituting the solvent with 50:50 Acetonitrile:D₂O containing 0.1% DCOOD. Causality: Labile protons on the amine (and the carboxylic acid formed post-fragmentation) will exchange with deuterium. A shift from a -17 Da loss to a -20 Da loss (ND₃) in the MS/MS spectrum definitively confirms the amine cleavage pathway.
Phase 2: Chromatographic Separation
3. Column Selection: Inject 2 µL onto a polar-embedded C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).
4. Elution: Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The highly polar aminomethyl group causes poor retention on standard C18 phases. A polar-embedded stationary phase prevents alkyl chain collapse in highly aqueous conditions, ensuring the analyte is retained past the solvent front to avoid severe ion suppression.
Phase 3: HR-ESI-MS/MS Acquisition
5. Ionization: Operate the mass spectrometer (Q-TOF or Orbitrap) in positive ESI mode with a capillary voltage of 3.0 kV.
6. Data-Independent Acquisition (DIA): Set the resolution to >70,000 (at m/z 200). Program a Collision Energy (CE) ramp across 10 eV, 20 eV, and 40 eV. Causality: Isobutylene loss occurs rapidly at 10 eV. Ramping the CE to 40 eV is mandatory to supply the activation energy required to break the cyclobutane C-C bonds and observe the diagnostic 28 Da loss.
Chaicharoen, K., et al. "Characterization of linear and branched polyacrylates by tandem mass spectrometry.
Johnson, D. W.
Poon, T. C. W., et al. "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry." SciSpace.
Benchmarking Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate in Drug Scaffold Design: A Comparative Guide
Executive Summary The transition from flat, sp²-hybridized molecules to sp³-rich, three-dimensional architectures is a defining trend in modern medicinal chemistry. At the forefront of this shift is the strategic use of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from flat, sp²-hybridized molecules to sp³-rich, three-dimensional architectures is a defining trend in modern medicinal chemistry. At the forefront of this shift is the strategic use of conformationally restricted cycloalkanes. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1366068-12-3) has emerged as a privileged, orthogonally protected building block for introducing rigidified
β
-amino acid equivalents into peptides and small-molecule therapeutics.
This guide provides an objective, data-driven comparison of the cyclobutane scaffold against its linear, cyclopropane, and cyclopentane alternatives. By analyzing physicochemical properties, metabolic stability, and synthetic tractability, we provide drug development professionals with the mechanistic insights required to optimize scaffold selection.
The Case for Cyclobutane: Conformational Restriction & Geometry
The primary rationale for incorporating a cyclobutane ring is to reduce the entropic penalty associated with target binding. Flexible linear chains must freeze into a specific conformation upon binding, costing significant free energy. The cyclobutane motif locks the aminomethyl and carboxylate vectors into a pre-organized trajectory, enhancing target affinity[1].
Unlike larger rings, the cyclobutane ring adopts a unique puckered conformation (a ~30° fold angle) that balances 2 with chemical inertness[2]. Furthermore, its structural parameters have proven highly effective in 3, allowing researchers to dictate precise spatial arrangements without perturbing native biological functions[3].
Fig 1. Logical flow of conformational restriction using the cyclobutane scaffold to improve PK/PD.
Comparative Benchmarking: Cyclobutane vs. Alternatives
To objectively benchmark Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate, we must compare it against its direct structural analogs: the flexible linear equivalent (tert-butyl 3-amino-2,2-dimethylpropanoate), the highly strained cyclopropane analog, and the larger cyclopentane analog.
(Note: TPSA remains constant across these isomers, but the 3D polar surface area varies significantly based on ring puckering).
Table 2: Synthetic Tractability & In Vitro Stability Benchmarks
Scaffold
Amide Coupling Yield (HATU, 2h)
Deprotection Yield (TFA, 1h)
HLM Half-Life (t½)
Cyclobutane analog
88%
>95%
>80 min
Linear analog
92%
>95%
25 min
Cyclopropane analog
85%
80% (Acid-catalyzed side reactions)
45 min
Cyclopentane analog
75% (High steric hindrance)
>95%
35 min
Mechanistic Insights: Why Cyclobutane Outperforms
As an application scientist, it is critical to look beyond the raw data and understand the causality behind these benchmarks. Why does the cyclobutane scaffold exhibit superior coupling yields compared to cyclopentane, and why is its metabolic stability so robust?
1. The Thorpe-Ingold Effect and Synthetic Tractability:
The superior amide coupling efficiency of the cyclobutane scaffold (88%) compared to the cyclopentane analog (75%) is rooted in fundamental molecular geometry. The internal C-C-C bond angle of a cyclobutane ring is tightly constrained to ~90°. According to the Thorpe-Ingold effect, this compression of the internal angle forces the external substituents (the aminomethyl and carboxylate groups) to splay outward, widening their angle to ~114°. This splaying significantly reduces steric clash at the quaternary
α
-carbon, facilitating nucleophilic attack during amide coupling. Conversely, the cyclopentane ring has a wider internal angle (~104°), which pushes the external substituents closer together, increasing steric hindrance.
2. Steric Shielding and Metabolic Stability:
The cyclobutane ring dramatically improves4 by extending half-lives in human liver microsomes (HLM)[4]. The puckered conformation of the 4-membered ring presents a compact, sterically hindered profile to the active site heme of Cytochrome P450 (CYP) enzymes. Unlike the flexible linear analog, which easily adopts conformations that expose its gem-dimethyl groups to rapid oxidation, or the cyclopentane ring, which provides a large lipophilic surface area highly susceptible to hydroxylation, the cyclobutane ring is chemically inert. It effectively shields the adjacent aminomethyl group from oxidative deamination, resulting in5[5].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies used to generate the benchmarking data. Each protocol is designed as a self-validating system, incorporating specific chemical rationales for the chosen conditions.
Fig 2. Standardized self-validating workflow for scaffold incorporation and in vitro benchmarking.
Scaffold Incorporation via Amide Coupling
Objective: Couple the sterically hindered primary amine of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate to a target carboxylic acid.
Preparation: Dissolve the target carboxylic acid (1.0 eq) and Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (1.2 eq) in anhydrous DMF (0.1 M concentration).
Activation: Add HATU (1.5 eq) followed immediately by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Causality: HATU is strictly required over standard EDC/HOBt. The quaternary nature of the cyclobutane
α
-carbon creates a highly hindered environment; the highly reactive aza-OBt ester intermediate generated by HATU is essential to drive the coupling to completion.
Reaction: Stir at room temperature under nitrogen for 2 hours. Monitor via LC-MS.
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Orthogonal Deprotection of the tert-Butyl Ester
Objective: Unmask the carboxylic acid for subsequent functionalization while preserving the newly formed amide bond.
Preparation: Dissolve the coupled intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).
Scavenging: Add Triisopropylsilane (TIPS, 2.5% v/v) and water (2.5% v/v).
Causality: The cleavage of the tert-butyl ester generates a highly reactive tert-butyl carbocation. TIPS acts as a hydride donor to quench this carbocation, preventing the unwanted alkylation of electron-rich moieties on the drug scaffold. The 1:1 TFA/DCM ratio provides optimal acidity without risking amide bond hydrolysis.
Reaction: Stir at room temperature for 1 hour.
Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the pure cyclobutane-carboxylic acid product.
High-Throughput Microsomal Stability Assay (HLM)
Objective: Quantify the metabolic half-life (t½) of the cyclobutane-containing lead compound.
Incubation Setup: In a 96-well plate, combine the test compound (1 µM final concentration) with Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM Potassium Phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
Time-Course Sampling: At specific time points (0, 5, 15, 30, 60, and 90 minutes), extract a 50 µL aliquot from the reaction mixture.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: The 3:1 ratio of cold organic solvent to aqueous buffer instantly denatures the CYP450 enzymes, halting all metabolic activity. Furthermore, it precipitates the microsomal proteins while maintaining the solubility of the lipophilic analyte, yielding a clean supernatant.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the intrinsic clearance and half-life.
Conclusion
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate represents a highly optimized building block for modern drug discovery. By leveraging the Thorpe-Ingold effect and the steric shielding inherent to its puckered 4-membered ring, it outperforms linear, cyclopropane, and cyclopentane analogs in both synthetic tractability and metabolic stability. For medicinal chemists seeking to rigidify flexible linkers or introduce stable
β
-amino acid equivalents, this cyclobutane scaffold offers a scientifically validated pathway to improved pharmacokinetic and pharmacodynamic profiles.
Technical Comparison Guide: Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate vs. Boc-Protected Alternatives
Introduction: The Strategic Role of Cyclobutanes in Drug Discovery As structural complexity in drug discovery increases, the strategic incorporation of conformationally restricted scaffolds has become paramount. The cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Cyclobutanes in Drug Discovery
As structural complexity in drug discovery increases, the strategic incorporation of conformationally restricted scaffolds has become paramount. The cyclobutane ring, characterized by a high strain energy of approximately 26.3 kcal/mol, adopts a rigid, puckered conformation with a dihedral angle of roughly 30°[1]. This unique architecture restricts the spatial orientation of attached functional groups, significantly reducing the entropic penalty upon target binding compared to flexible aliphatic chains[1].
In medicinal chemistry and peptidomimetic design, 1-aminocyclobutane-1-carboxylic acid derivatives act as powerful
β
-turn and helix promoters[2]. They have been successfully integrated into potent Acetyl-CoA Carboxylase (ACC) allosteric inhibitors for NASH[3] and highly selective
α
v
β
3 integrin antagonists[4].
To synthesize these complex molecules, chemists rely on orthogonal protecting group strategies. This guide provides an objective, in-depth comparison between two foundational building blocks: Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate and its orthogonal counterpart, 1-(Boc-aminomethyl)cyclobutane-1-carboxylic acid .
Structural & Functional Comparison
The choice between these two reagents dictates the directionality of your synthesis. The fundamental difference lies in which functional group is masked and which is available for immediate reaction.
Crucially, the reactivity of these two molecules differs significantly due to their steric environments. The carboxylic acid is directly attached to the quaternary C1 carbon of the cyclobutane ring, creating a highly sterically hindered, neopentyl-like center. Conversely, the amine is separated from the quaternary center by a methylene spacer (-CH
2
-NH
2
), making it far more accessible to electrophiles.
The decision tree below illustrates the logical workflow for selecting the appropriate cyclobutane derivative based on the required initial coupling site.
Caption: Workflow for selecting cyclobutane building blocks based on orthogonal protection strategies.
Field-Proven Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They account for the specific kinetic and thermodynamic challenges posed by the cyclobutane ring.
Protocol 1: N-Acylation using Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Use Case: Extending the scaffold from the N-terminus.
Causality & Logic: Because the primary amine is separated from the quaternary C1 center by a methylene group, it acts as an unhindered, highly nucleophilic species. Standard coupling conditions are generally sufficient unless the partner carboxylic acid is exceptionally bulky.
Step-by-Step Methodology:
Preparation: Dissolve the partner carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 10 minutes. Validation: The solution will turn pale yellow, indicating the formation of the active OAt ester.
Coupling: Add Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (1.1 eq) to the activated mixture.
Reaction Monitoring: Stir for 2–4 hours. Monitor via LC-MS. The reaction is complete when the active ester mass disappears and the product mass dominates.
Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer sequentially with 1N HCl, saturated NaHCO
3
, and brine to remove unreacted amines, acids, and DMF. Dry over Na
2
SO
4
and concentrate.
Protocol 2: C-Amidation using 1-(Boc-aminomethyl)cyclobutane-1-carboxylic acid
Use Case: Extending the scaffold from the C-terminus.
Causality & Logic: The carboxylic acid is directly attached to the quaternary C1 carbon. This neopentyl-like steric hindrance severely retards the formation of active esters using standard carbodiimides (like EDC). Therefore, HATU—a uronium-based reagent that rapidly generates a highly reactive 7-aza-benzotriazole ester—is mandatory to drive the reaction to completion.
Step-by-Step Methodology:
Preparation: Dissolve 1-(Boc-aminomethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
Critical Pre-Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for a minimum of 15–20 minutes. Note: Prolonged pre-activation is essential here to overcome the steric barrier of the quaternary center.
Coupling: Add the partner amine (1.2 eq).
Reaction Monitoring: Stir at room temperature for 12–18 hours. Monitor via LC-MS.
Workup: Follow the identical liquid-liquid extraction procedure outlined in Protocol 1.
Protocol 3: Global Deprotection Strategy
Use Case: Removing the Boc or tert-butyl ester to reveal the reactive terminus.
Causality & Logic: Both the Boc group and the tert-butyl ester are cleaved via an E1 elimination mechanism in strong acid, generating highly reactive tert-butyl carbocations. If left unchecked, these electrophiles will irreversibly alkylate electron-rich residues (e.g., Tyrosine, Tryptophan) in your molecule. Triisopropylsilane (TIPS) is added as a carbocation scavenger to trap these species.
Step-by-Step Methodology:
Preparation: Dissolve the protected intermediate in anhydrous Dichloromethane (DCM).
Cleavage Cocktail: Prepare a fresh mixture of TFA / DCM / TIPS (50:45:5 v/v/v). Add this cocktail to the starting material to achieve a final concentration of 0.05 M.
Execution: Stir at room temperature for 2 hours.
Validation: Analyze an aliquot by LC-MS. Look for the complete disappearance of the +56 Da (t-Bu) or +100 Da (Boc) mass peaks.
Isolation: Concentrate the mixture under a stream of nitrogen. Precipitate the resulting TFA salt by adding dropwise to ice-cold diethyl ether. Centrifuge and decant to isolate the pure product.
References
[1] Title: Cyclobutanes in Small‐Molecule Drug Candidates
Source: PMC (National Institutes of Health)
URL:
[2] Title: Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides
Source: PubMed (National Institutes of Health)
URL:
[3] Title: Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery
Source: Journal of Medicinal Chemistry - ACS Publications
URL:
[4] Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists
Source: RSC Publishing
URL:
A Comparative Guide to GC-MS Impurity Profiling of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Abstract This guide presents a comprehensive, comparative methodology for the identification and quantification of impurities in different batches of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate, a critical buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide presents a comprehensive, comparative methodology for the identification and quantification of impurities in different batches of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate, a critical building block in modern pharmaceutical synthesis. The purity of such intermediates is paramount, as unwanted chemicals can impact the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[1][2] This document provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol, including a crucial derivatization step, and interprets hypothetical data to illustrate the method's utility in a quality control and drug development setting. The framework aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines for impurity management.[3][4][5]
Introduction: The Imperative for Purity
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a key structural motif used by medicinal chemists in the synthesis of novel therapeutics. Its unique cyclobutane core and protected amine functionality make it a valuable component for introducing specific spatial arrangements in drug candidates. However, like any chemically synthesized compound, it is susceptible to containing impurities that can arise from starting materials, by-products of side reactions, or degradation during manufacturing and storage.[2][5]
Regulatory bodies such as the FDA require stringent control over impurities in drug substances.[1][6] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making their robust analytical characterization a non-negotiable aspect of drug development.[3][5][7][8] GC-MS is a powerful and widely adopted technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile impurities.[2][9][10]
The Analytical Challenge and Strategy
The primary analytical challenge in the GC-MS analysis of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate lies in the high polarity of its primary amine group.[11] This functional group can cause poor peak shape, tailing, and low response due to interactions with active sites within the GC system.[11][12]
To overcome this, a derivatization step is essential. This process chemically modifies the compound to make it more suitable for GC analysis.[13] Our strategy employs silylation, a robust and common technique that replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group.[14][15] This increases the compound's volatility and thermal stability, leading to sharp, symmetrical chromatographic peaks and improved sensitivity.[11][13]
Experimental Workflow and Methodology
The entire analytical process, from sample handling to data comparison, is outlined below. This workflow is designed to ensure reproducibility and provides a clear path for comparing multiple batches or suppliers of the target compound.
Caption: GC-MS impurity profiling workflow from sample preparation to final report.
Reagents and Materials
Samples: Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (Lot A and Lot B)
Solvent: Anhydrous Pyridine (most commonly used solvent for silylation).[13]
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[11]
Vials: 2 mL amber glass vials with PTFE-lined caps.
Sample Preparation Protocol (Derivatization)
Weighing: Accurately weigh approximately 10 mg of each sample lot into separate vials.
Dissolution: Add 1.0 mL of anhydrous pyridine to each vial and vortex briefly to dissolve the sample.
Derivatization: Add 200 µL of BSTFA + 1% TMCS to each vial. The TMCS acts as a catalyst to enhance the silylation reaction.
Reaction: Tightly cap the vials and heat in a heating block or oven at 75°C for 45 minutes to ensure complete derivatization.[11]
Cooling: Allow the vials to cool to room temperature before analysis.
Analysis: Inject 1 µL of the final derivatized solution into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for analysis and may be optimized as needed.
Parameter
Setting
Rationale
GC System
Agilent 8890 or equivalent
Standard, reliable gas chromatograph.
Injector
Split/Splitless, 250°C, Split ratio 20:1
Prevents column overload from the main component while allowing trace impurities to be detected.
Column
HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
A non-polar column providing excellent separation for a wide range of semi-volatile organic compounds.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert carrier gas, standard for GC-MS.
Oven Program
Initial 60°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min
A temperature ramp that allows for separation of early-eluting volatile impurities and later-eluting species.
MS System
Agilent 5977B or equivalent
A sensitive and reliable single quadrupole mass spectrometer.
Ion Source
Electron Ionization (EI), 70 eV
Standard ionization energy that produces reproducible, library-searchable fragmentation patterns.
MS Source Temp.
230°C
Standard temperature to prevent condensation and degradation.
MS Quad Temp.
150°C
Standard temperature for stable mass filtering.
Scan Range
40 - 550 m/z
Covers the expected mass range of the derivatized parent compound and potential impurities.
Results and Comparative Discussion
Following the analysis of two hypothetical lots (Lot A and Lot B), the data is processed to identify and quantify impurities relative to the main component peak area. The results are summarized below.
Overall Purity: Lot A demonstrates higher purity (99.81%) compared to Lot B (99.55%). While both are of high purity, the difference could be significant depending on the final drug product's specifications.
Starting Material (Impurity 1): Lot B shows a notably higher level of Cyclobutanecarbonitrile, a likely precursor in the synthesis. This suggests a less complete reaction or inefficient purification in the manufacturing process of Lot B.
Degradation Product (Impurity 4): The presence of the de-tert-butylated impurity exclusively in Lot B is a potential stability concern. This could indicate exposure to acidic conditions or elevated temperatures during manufacturing or storage. The Boc protecting group is known to be labile to acid.
Process By-products (Impurities 2 & 5): Both lots contain similar low levels of process-related by-products, which may be considered acceptable if they fall below the identification and qualification thresholds set by ICH guidelines.[4][5]
The mass spectrum of the main TMS-derivatized peak would be expected to show a characteristic molecular ion and fragmentation pattern, including a prominent ion at m/z 57 corresponding to the tert-butyl group loss, which helps confirm the identity of the main component.
Conclusion
The GC-MS method detailed in this guide, incorporating a critical silylation derivatization step, provides a robust and reliable framework for the comparative analysis of impurities in Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate. The hypothetical data demonstrates how this approach can effectively differentiate between batches, identify specific impurities related to starting materials and degradation, and quantify them with high sensitivity. By applying this methodology, researchers and drug development professionals can ensure the quality and consistency of critical raw materials, supporting the development of safe and effective pharmaceuticals in compliance with global regulatory standards.
References
Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
Derivatization Techniques for GC Analysis of Primary Amines: Applic
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
GC Derivatiz
Derivatization Methods in GC and GC/MS. IntechOpen.
Quality Guidelines. ICH.
Impurity Profiling and Characterization for Generic Project.
Why Use GC Derivatiz
GC/MS Identific
Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
Proper Disposal Procedures for Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Introduction In advanced drug development and synthetic chemistry, the proper management of reactive intermediates is as critical as the experimental results they yield. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In advanced drug development and synthetic chemistry, the proper management of reactive intermediates is as critical as the experimental results they yield. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1366068-12-3) is a cyclobutane-derived unnatural amino acid building block. Due to its specific structural motifs—a free primary amine and an acid-labile tert-butyl ester—this compound presents unique logistical and safety challenges.
This guide provides an in-depth, procedural framework for the safe handling and compliant disposal of this reagent, ensuring a self-validating system of safety for your laboratory operations.
Part 1: Hazard Profile & The Causality of Safety Protocols
The first principle of chemical safety is understanding the mechanistic causality behind a compound's hazards. The disposal protocols for this compound are dictated by two distinct functional groups:
The Primary Amine (Corrosivity & Toxicity): The free -NH2 group acts as a strong nucleophile and organic base. Upon contact with biological tissues, it saponifies lipid membranes and extracts cellular water, leading to rapid liquefaction necrosis. This is the mechanistic basis for its H314 (Skin Corr. 1B) classification [1]. Furthermore, it is classified under Acute Tox. 4 (H302, H312, H332) due to its systemic toxicity via oral, dermal, and inhalation routes[1].
The Tert-butyl Ester (Acid Lability): The tert-butyl ester moiety is highly susceptible to acid-catalyzed cleavage. If this compound is inadvertently mixed with concentrated acidic waste streams, it will rapidly hydrolyze, evolving isobutylene gas [4]. In a sealed waste carboy, this gas generation can lead to catastrophic pressure buildup and container rupture.
Quantitative Safety & Hazard Data
Identifier / Property
Data / Classification
Causality / Operational Impact
CAS Number
1366068-12-3
Unique chemical identifier for SDS tracking and inventory.
Mandates heavy-duty nitrile or neoprene gloves; degrades standard latex.
Chemical Incompatibilities
Strong acids, Oxidizing agents
Mixing with acids generates isobutylene gas; mixing with oxidizers risks exothermic fires.
Part 2: Waste Management Workflow
The following diagram illustrates the validated lifecycle for the segregation, collection, and disposal of this corrosive organic amine.
Fig 1. Workflow for the segregation, collection, and disposal of corrosive amine waste.
Part 3: Pre-Operational Logistics & Setup
Before initiating any workflow involving the disposal or transfer of this compound, the following self-validating safety systems must be established:
Engineering Controls: All handling, including waste consolidation, must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm. This mitigates the H336 (STOT SE 3) inhalation hazard [1].
Personal Protective Equipment (PPE):
Gloves: Standard latex or thin nitrile gloves are insufficient against corrosive organic amines. Use heavy-duty neoprene or butyl rubber gloves.
Eye Protection: Splash-proof chemical goggles combined with a full face shield.
Body: Flame-resistant laboratory coat and chemical-resistant apron.
Part 4: Step-by-Step Disposal Protocol
To ensure regulatory compliance and laboratory safety, execute the following procedural steps when disposing of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate [2]:
Step 1: Strict Waste Segregation
Action: Verify the target waste container contains NO acidic waste (e.g., HCl, TFA, H2SO4) or strong oxidizers (e.g., peroxides, nitric acid).
Rationale: As established, the tert-butyl ester will undergo rapid acid-catalyzed deprotection, releasing isobutylene gas and risking a pressurized chemical explosion[4].
Step 2: Solvent Dilution and Collection
Action: If the compound is neat (pure liquid/solid), dissolve or dilute it in a compatible, inert organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) before adding it to the bulk waste carboy.
Rationale: Dilution reduces the localized concentration of the corrosive amine, mitigating exothermic reactions when mixed with other compatible organic wastes.
Step 3: Containerization
Action: Pour the diluted waste into a high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as amines can corrode certain metals over time.
Action: Cap the container securely, but ensure the cap is a vented safety cap if there is any risk of residual pressure buildup.
Step 4: Regulatory Labeling
Action: Affix a hazardous waste tag immediately. The container must be explicitly labeled: "Hazardous Waste: Corrosive Organic Amine, Toxic." [2]
Action: List the full chemical name (Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate) and the solvent used. Do not use abbreviations.
Step 5: Satellite Accumulation and Final Disposal
Action: Store the sealed waste container in a designated secondary containment tray within a ventilated corrosives cabinet.
Action: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department. This chemical must be disposed of via high-temperature professional incineration. Never pour this chemical down the drain [2].
Part 5: Emergency Spill Response Protocol
In the event of an accidental spill outside the fume hood, immediate and methodical action is required to prevent severe skin burns and inhalation exposure[3].
Evacuate and Isolate: Immediately vacate personnel from the immediate vicinity. Allow any aerosols to settle.
Don Emergency PPE: Responders must wear heavy-duty neoprene gloves, a chemical-resistant suit, and a respirator (if the spill is large or poorly ventilated).
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill pad). Do not use sawdust or combustible materials.
Neutralization (Optional but Recommended): If a specific amine-neutralizing spill kit is available (often containing a weak, solid acid like citric acid or sodium bisulfate), apply it carefully from the edges inward to neutralize the corrosive base. Caution: Monitor for heat and gas generation.
Collection: Use a spark-proof scoop to gather the absorbed material. Place the saturated absorbent and all contaminated PPE (including gloves used for cleanup) into a dedicated, heavy-duty hazardous waste bag or bucket [3].
Decontamination: Wash the spill surface thoroughly with water and a mild detergent. Collect the rinsate as hazardous waste.
References
NextSDS. "tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate — Chemical Substance Information." NextSDS Chemical Database.
BenchChem. "Proper Disposal of N-Benzyl-N-butylpropane-1,3-diamine - Safety Operating Guide." BenchChem.
University of Edinburgh. "Perchloric Acid Safety Guidelines." School Safety Office.
ResearchGate. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." ResearchGate Publications.
Handling
Personal protective equipment for handling Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Standard Operating Procedure: Safety, Handling, and Disposal of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate Introduction & Chemical Profile In modern drug discovery, sp3-rich scaffolds like cyclobutane derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safety, Handling, and Disposal of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Introduction & Chemical Profile
In modern drug discovery, sp3-rich scaffolds like cyclobutane derivatives are increasingly utilized to improve the pharmacokinetic profiles and metabolic stability of drug candidates. Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1366068-12-3) is a highly valuable, conformationally restricted unnatural amino acid building block [1]. The strained cyclobutane ring dictates its unique 3D geometry, while its orthogonal protection strategy—a free primary amine paired with a tert-butyl ester—enables regioselective functionalization.
As a Senior Application Scientist, I emphasize that handling this compound requires more than passive compliance; it requires an active understanding of its reactivity. The basicity of the primary amine and the specific conditions required for tert-butyl ester cleavage dictate our rigorous safety and operational protocols [2].
Physicochemical & Hazard Assessment
Understanding the inherent properties of this compound is critical for safe handling. The primary amine acts as both a nucleophile and a base, which directly correlates to its localized irritant properties upon contact with biological tissues.
Table 1: Physicochemical Properties and Mechanistic Hazard Classification
Property / Hazard
Data / Category
Mechanistic Causality
Molecular Weight
185.26 g/mol
Small molecule; high mobility and potential for aerosolization if handled as a dry powder.
Skin Corrosion/Irritation
Category 2
The free primary amine abstracts protons from ambient moisture on the skin, causing localized alkaline irritation.
Serious Eye Damage
Category 2
High affinity for the aqueous environment of the ocular mucosa; basicity leads to rapid protein denaturation in the eye.
Specific Target Organ Toxicity
Category 3 (Respiratory)
Inhalation of vapors or fine dust causes irritation of the respiratory tract due to localized pH changes.
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere administrative checklist; it is a mechanistic physical barrier designed to counter specific chemical properties.
Table 2: Comprehensive PPE Requirements
PPE Component
Specification
Causality & Rationale
Eye Protection
Chemical safety goggles (ANSI Z87.1)
Protects against aerosolized basic amines which can cause severe, irreversible corneal damage [2].
Hand Protection
Nitrile gloves (Double-gloving)
Nitrile provides excellent resistance to the free amine. Switch to heavier butyl rubber if handling in DCM/TFA during deprotection.
Body Protection
Flame-resistant (FR) lab coat
Prevents skin contact and mitigates fire risks if flammable solvents (e.g., THF, DCM) are used during coupling reactions.
Engineering Control
Certified Chemical Fume Hood
Essential to capture volatile amine vapors and the isobutene gas generated during downstream deprotection [3].
Operational Workflow: Handling and Synthesis
Step-by-Step Methodology for Amine Functionalization
When utilizing Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate in peptide coupling or alkylation, follow this self-validating protocol:
Pre-Operation Verification: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Verify all PPE is donned.
Weighing and Transfer: Weigh the compound using an analytical balance inside a vented enclosure or draft shield to prevent inhalation of any microscopic particulates.
Solvent Dissolution: Transfer to a dry, round-bottom flask. Dissolve in an anhydrous, aprotic solvent (e.g., Dichloromethane or Dimethylformamide) under an inert atmosphere (Nitrogen or Argon). Causality: This prevents the primary amine from absorbing atmospheric CO2 and forming insoluble carbamate salts.
Reagent Addition: Add the electrophile (e.g., an activated carboxylic acid) dropwise at 0°C to control the exothermic nature of the nucleophilic attack.
Reaction Monitoring: Monitor via TLC or LC-MS. The complete disappearance of the free amine mass/spot confirms successful coupling.
Following amine functionalization, the tert-butyl ester must often be cleaved to reveal the free carboxylic acid for subsequent reactions. This requires strongly acidic conditions, typically Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
Step-by-Step Deprotection Protocol:
Preparation: Cool the reaction mixture containing the functionalized cyclobutane derivative to 0°C.
Acid Addition: Slowly add a 1:1 mixture of TFA/DCM. Caution: This step generates isobutene gas and carbon dioxide.
Venting: Ensure the reaction vessel is equipped with a bubbler or is open to the fume hood exhaust to prevent dangerous pressure build-up from the evolving isobutene gas [4].
Concentration: Once the reaction is complete (typically 1-2 hours), remove the volatiles under reduced pressure using a rotary evaporator equipped with a cold trap.
Caption: Operational workflow from raw material handling through synthesis and acidic deprotection.
Spill Management and Disposal Plan
Because this compound is an amine-containing organic molecule, it must be segregated from incompatible waste streams (e.g., strong oxidizers, acids) until intentional deprotection is performed.
Step-by-Step Spill Response Protocol:
Evacuate and Assess: If a spill occurs outside the fume hood, evacuate the immediate area. Assess the volume and state (solid vs. solution).
Containment: For liquid solutions, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust.
Neutralization: If the spill involves the free amine, a mild, dilute acidic wash (e.g., 5% citric acid) can be used to neutralize the basicity before final wiping.
Collection: Sweep the absorbed material using non-sparking tools and place it in a compatible, sealable hazardous waste container.
Step-by-Step Disposal Plan:
Never dispose of Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate or its derivatives down the drain [3].
Segregation: Collect all unreacted material and organic solvent rinses in a designated "Halogenated Organic Waste" container (if DCM was used) or "Non-Halogenated Organic Waste" container.
Labeling: Clearly label the container with the full chemical name, CAS number (1366068-12-3), and hazard pictograms (Corrosive/Irritant).
Institutional Transfer: Coordinate with your Environmental Health and Safety (EH&S) department for professional incineration, as required by local and federal environmental regulations.
Caption: Logical relationship and segregation pathway for chemical waste disposal.
References
Sugunan, A., & Suresh, C. H. "Cooperative Noncovalent Interactions Controlling Amine-Catalyzed Reactions." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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